molecular formula C10H11ClO3 B1624255 4-(2-Chloroethoxy)-3-methoxybenzaldehyde CAS No. 204915-71-9

4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Cat. No.: B1624255
CAS No.: 204915-71-9
M. Wt: 214.64 g/mol
InChI Key: DCBNVCCDXRZXOX-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloroethoxy)-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloroethoxy)-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBNVCCDXRZXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444729
Record name 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204915-71-9
Record name 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the benzaldehyde scaffold remains a cornerstone for the development of novel molecular entities. Its inherent reactivity and versatile functionalization potential make it a privileged structure in the design of therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific, yet important derivative: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde. While its direct applications are still emerging, its structural motifs—a vanillin core functionalized with a chloroethoxy group—suggest significant potential as a key intermediate in the synthesis of more complex molecules. This document aims to consolidate the available scientific knowledge on its chemical identity, properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in drug discovery and chemical development.

Molecular Identity and Chemical Structure

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its structure is based on the vanillin (4-hydroxy-3-methoxybenzaldehyde) framework, where the hydroxyl group is etherified with a 2-chloroethyl group.

Chemical Structure:

Caption: Chemical structure of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-(2-Chloroethoxy)-3-methoxybenzaldehydeN/A
CAS Number 86379-61-9[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.64 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C=O)OCCClN/A
InChI Key N/AN/A

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde are not widely available in peer-reviewed literature. The following table summarizes the available data, primarily from chemical suppliers.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Melting Point 69.0 to 73.0 °C[1]
Boiling Point Not availableN/A
Solubility Not availableN/A
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde are consistent with the structure provided by a commercial supplier.[1]

Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.87s1HAldehydic proton (-CHO)
7.45d1HAromatic proton
7.43s1HAromatic proton
7.00d1HAromatic proton
4.34t2H-OCH₂-
3.94s3HMethoxy protons (-OCH₃)
3.86t2H-CH₂Cl

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2850, ~2750C-H (aldehyde)Stretch
~1685C=O (aldehyde)Stretch
~1600, ~1510C=C (aromatic)Stretch
~1270, ~1030C-O (ether)Stretch
~750C-ClStretch

2.1.4. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 214.64, with a characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

Synthesis and Reaction Mechanisms

The most logical and established synthetic route to 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from the readily available and renewable building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthetic Pathway

G vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) reaction Williamson Ether Synthesis vanillin->reaction reagent 1-Bromo-2-chloroethane (or 1,2-dichloroethane) reagent->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction product 4-(2-Chloroethoxy)-3-methoxybenzaldehyde reaction->product

Caption: Proposed synthesis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Experimental Protocol: A Representative Procedure

While a specific peer-reviewed protocol for this exact transformation is not available, the following procedure is based on well-established methods for the alkylation of phenols.[2]

Materials:

  • Vanillin (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a stirred solution of vanillin in DMF (or acetone) in a round-bottom flask, add anhydrous potassium carbonate.

  • Add 1-bromo-2-chloroethane dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(2-Chloroethoxy)-3-methoxybenzaldehyde as a solid.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.

  • Choice of Solvent: DMF and acetone are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Choice of Alkylating Agent: 1-Bromo-2-chloroethane is a common and effective electrophile for introducing the 2-chloroethoxy group. The bromine atom is a better leaving group than chlorine, favoring the initial alkylation at the bromo-substituted carbon.

  • Workup and Purification: The aqueous workup removes the inorganic salts and the polar solvent. Extraction isolates the product, and chromatographic purification is essential to remove any unreacted starting materials and byproducts.

Applications in Research and Drug Development

While specific applications of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde are not extensively documented, its structure suggests its utility as a versatile intermediate in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary value of this compound lies in its potential as a building block for more complex molecules with potential therapeutic properties. The chloroethoxy moiety serves as a reactive handle for further synthetic transformations. For instance, the terminal chloride can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce a wide range of functional groups. This allows for the rapid generation of a library of compounds for biological screening.

G start 4-(2-Chloroethoxy)-3- methoxybenzaldehyde reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Nu⁻) e.g., R₂NH, RSH, N₃⁻ nucleophile->reaction product Diverse Functionalized Vanillin Derivatives reaction->product

Caption: Derivatization of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Role of the Methoxy and Chloro Groups in Drug Design

The methoxy group is a common substituent in many approved drugs and natural products. It can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in key binding interactions with biological targets. The chloro group, as a halogen, can also modulate a compound's properties and is often incorporated to enhance binding affinity or to block metabolic sites.

Potential Therapeutic Areas

Derivatives of vanillin have been explored for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. By using 4-(2-Chloroethoxy)-3-methoxybenzaldehyde as a starting material, medicinal chemists can synthesize novel vanillin derivatives with potentially enhanced or new pharmacological profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Fire Safety: Keep away from heat and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(2-Chloroethoxy)-3-methoxybenzaldehyde represents a valuable, yet under-explored, chemical entity. Its straightforward synthesis from vanillin, a renewable resource, and the presence of a reactive chloroethoxy group make it an attractive intermediate for the synthesis of a diverse range of compounds. While detailed characterization and application studies are still needed, this guide provides a solid foundation for researchers interested in utilizing this compound in their synthetic and medicinal chemistry programs. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • Ireland, R. E., & Walba, D. M. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses, 56, 44.
  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Studies on the Constituents of the Leaves of Morus alba L. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.
  • Wang, Z., et al. (2000). Synthesis and biological evaluation of novel 9-functional heterocyclic coupled 7-deoxy-9-dihydropaclitaxel analogue. Bioorganic & Medicinal Chemistry Letters, 10(5), 415-418.
  • The Hive. (2003, May 23). 3-methoxy-4-methylbenzaldehyde. Hive Methods Discourse.
  • Hussain, S., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 5(1), 133-139.
  • Cheméo. (n.d.). Methysergide. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

  • de la Cruz, P., et al. (2012). Synthesis of 9,9'-[1,2-ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an impurity of acyclovir. Molecules, 17(8), 8735-8741.
  • Wang, H., et al. (2009). Efficient synthesis and biological evaluation of 1,2,9-trisubstituted 1,9-dihydro-6H-purin-6-ones. Bioorganic & Medicinal Chemistry Letters, 19(3), 850-853.
  • de la Cruz, P., et al. (2012). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules, 17(8), 8735-8741.
  • Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved February 23, 2026, from [Link]

  • Guo, D., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(105), 58895-58901.
  • PubChem. (n.d.). 4-chloro-3-methoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

4-(2-Chloroethoxy)-3-methoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, a derivative of vanillin. This document is intended for researchers and scientists in the fields of organic synthesis and drug discovery who may be interested in this molecule as a synthetic intermediate. It is important to note that this compound is not widely commercially available and, as such, a specific CAS number is not readily found in public databases. The information presented herein is based on established principles of organic chemistry and data from structurally related compounds.

Chemical Identity and Properties

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a functionalized aromatic aldehyde. Its structure incorporates the vanillin core, which is known for its presence in a variety of biologically active molecules. The introduction of the 2-chloroethoxy group provides a reactive handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science.

PropertyValue
Chemical Name 4-(2-Chloroethoxy)-3-methoxybenzaldehyde
Synonyms O-(2-chloroethyl)vanillin, 3-Methoxy-4-(2-chloroethoxy)benzaldehyde
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Predicted Physical State Off-white to pale yellow solid
Predicted Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.

Synthesis and Purification

The most logical and direct synthesis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is via the Williamson ether synthesis, starting from the readily available and inexpensive 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the alkylation of the phenolic hydroxyl group of vanillin with a suitable 2-chloroethylating agent.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1-Bromo-2-chloroethane (or 2-chloroethyl tosylate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetone (or DMF) to the flask to create a slurry. The volume should be sufficient to ensure good stirring.

  • Reagent Addition: Add 1-bromo-2-chloroethane (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(2-Chloroethoxy)-3-methoxybenzaldehyde as a solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing side reactions with the aldehyde functionality.

  • Solvent: Acetone is a good solvent for this reaction and allows for easy removal during work-up. DMF can be used for less reactive substrates but requires higher temperatures for removal.

  • Alkylating Agent: 1-Bromo-2-chloroethane is a common and effective reagent for introducing the 2-chloroethoxy group. The bromide is a better leaving group than the chloride, ensuring selective reaction at the bromine-bearing carbon.

SynthesisWorkflow Vanillin Vanillin + K₂CO₃ in Acetone ReactionMixture Add 1-Bromo-2-chloroethane Vanillin->ReactionMixture Reflux Reflux (12-24h) ReactionMixture->Reflux Workup Aqueous Work-up Reflux->Workup Purification Column Chromatography Workup->Purification Product 4-(2-Chloroethoxy)-3-methoxybenzaldehyde Purification->Product

Caption: Synthetic workflow for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Characterization and Analysis

The identity and purity of the synthesized 4-(2-Chloroethoxy)-3-methoxybenzaldehyde can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons, methoxy group protons (~3.9 ppm), and the two methylene groups of the chloroethoxy chain (triplets, ~4.2 ppm and ~3.8 ppm).
¹³C NMR Signals for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, methoxy carbon (~56 ppm), and the two carbons of the chloroethoxy group (~69 ppm and ~42 ppm).
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1685 cm⁻¹), C-O-C ether stretches, and C-Cl bond.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (214.65 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Potential Applications in Research and Drug Discovery

The bifunctional nature of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde makes it a versatile intermediate for further synthetic transformations.

  • Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including reductive amination to form substituted amines, Wittig reactions to form alkenes, and various condensation reactions.

  • Chloroethoxy Group: The primary alkyl chloride can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various functional groups such as azides, amines, thiols, and larger molecular fragments. This is particularly useful for the synthesis of molecules with a flexible linker.

Applications Core 4-(2-Chloroethoxy)-3-methoxybenzaldehyde Aldehyde Aldehyde Reactions Core->Aldehyde Chloroethoxy Chloroethoxy Reactions Core->Chloroethoxy ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Wittig Wittig Reaction Aldehyde->Wittig Condensation Condensation Reactions Aldehyde->Condensation NucleophilicSub Nucleophilic Substitution Chloroethoxy->NucleophilicSub Azide Azide Introduction NucleophilicSub->Azide Thiol Thiolation NucleophilicSub->Thiol

Caption: Potential reaction pathways for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Safety and Handling

As 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is not a commercially available compound, a specific Safety Data Sheet (SDS) is not available. However, based on its functional groups, the following precautions should be taken when handling this substance in a laboratory setting:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance. Alkyl halides can be alkylating agents, and aldehydes can be irritants.

Conclusion

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a synthetically accessible derivative of vanillin with significant potential as a building block in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for the development of novel compounds. While not a stock chemical, its straightforward synthesis from vanillin makes it readily available for research purposes.

References

  • Williamson Ether Synthesis: For general procedures and mechanisms of the Williamson ether synthesis, a standard organic chemistry textbook is a reliable source.
  • Vanillin Chemistry: For an overview of vanillin's chemical properties and reactivity, the PubChem entry for Vanillin is a useful resource.

    • Title: Vanillin
    • Source: PubChem
    • URL: [Link]

Technical Guide: Comparative Analysis of Vanillin and 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process engineers. It moves beyond basic definitions to explore the synthetic utility, reactivity profiles, and pharmaceutical applications of converting Vanillin into its chloroethoxy derivative.

From Commodity Precursor to Pharmaceutical Scaffold

Part 1: Executive Summary & Structural Divergence

The transition from Vanillin (4-hydroxy-3-methoxybenzaldehyde) to 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CEMB) represents a critical "activation" step in medicinal chemistry.[1][2] While Vanillin is a naturally occurring phenolic aldehyde used primarily in flavorings, CEMB is a synthetic, functionalized intermediate.

The core difference lies in the C4-position :

  • Vanillin: Contains a phenolic hydroxyl (-OH), making it a weak acid and a nucleophile.[1][2]

  • CEMB: Contains a 2-chloroethoxy tail (-OCH₂CH₂Cl), transforming the molecule into an electrophile at the alkyl chain terminus.[1][2]

This structural modification is the "gateway" reaction used to attach solubilizing tails (e.g., morpholine, piperazine) common in Tyrosine Kinase Inhibitors (TKIs).

Physicochemical Comparison
FeatureVanillin4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CEMB)
CAS Number 121-33-553944-24-0
Formula C₈H₈O₃C₁₀H₁₁ClO₃
Mol.[1][2] Weight 152.15 g/mol 214.65 g/mol
Appearance White to pale yellow needlesWhite to off-white crystalline solid
Melting Point 81–83 °C~53–58 °C (Experimental range)
Solubility (Aq) Soluble in hot water; soluble in basic pH (Phenoxide formation)Insoluble in water; Hydrophobic
Reactivity Mode Nucleophile (at Phenolic O)Electrophile (at Alkyl Chloride)
pKa ~7.4 (Phenolic OH)N/A (No acidic proton)

Part 2: Synthetic Pathway (The "Bridge")

To convert Vanillin to CEMB, we employ a Williamson Ether Synthesis . This is not a trivial alkylation; the choice of base and solvent controls the competition between substitution (


) and elimination (

).
The Protocol: Selective -Alkylation[1][2]

Objective: Synthesize CEMB with >95% purity, minimizing the formation of vinyl ether side products.

Reagents:

  • Substrate: Vanillin (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-chloroethane (1.5 eq) [Note: 1,2-Dichloroethane can be used but requires harsher conditions due to lower leaving group ability][1][2]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.[2] [Recommendation: Use MeCN for easier workup; DMF requires extensive water washing]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with Vanillin and MeCN. Add

    
     and stir at room temperature for 30 minutes.
    
    • Causality: This deprotonates the phenol, generating the phenoxide anion (the active nucleophile). The color will shift to bright yellow.[1][2]

  • Addition: Add 1-Bromo-2-chloroethane dropwise.

    • Critical Control: Do not add all at once to prevent localized hotspots that favor elimination.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Vanillin (

      
       ~0.[2]3) should disappear; CEMB (
      
      
      
      ~0.[2]6) will appear.
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

Reaction Mechanism Visualization[1][2][3]

The following diagram illustrates the transformation logic, highlighting the shift from nucleophile to electrophile.

SynthesisPath cluster_0 Williamson Ether Synthesis Vanillin Vanillin (Nucleophile) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide K2CO3 (Base) Deprotonation CEMB CEMB (New Electrophile) Phenoxide->CEMB SN2 Attack on C-Br bond Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->CEMB Alkylating Agent

Caption: The phenoxide anion attacks the carbon bearing the bromine (better leaving group), installing the chloroethyl tail while leaving the chloride intact for future reactions.

Part 3: Pharmaceutical Application (The "Why")

Why synthesize CEMB? It serves as a Pharmacophore Scaffold .[1][2]

In the development of EGFR Inhibitors (like Gefitinib or Erlotinib analogs), solubility is a major challenge. The quinazoline core is highly hydrophobic.[1][2] To solve this, medicinal chemists attach "solubilizing tails"—typically morpholine or piperazine rings linked via an ether chain.

CEMB provides the pre-installed "linker" (the chloroethoxy group).[2]

The "Linker Strategy" Workflow
  • Scaffold Preparation: CEMB is synthesized.[1][2]

  • Core Construction: The aldehyde of CEMB is used to build the quinazoline or indole core (e.g., via condensation with anilines).

  • Amination: The terminal chloride on the tail is displaced by a secondary amine (e.g., Morpholine).

Case Study: General TKI Synthesis Logic The diagram below shows how CEMB acts as the pivot point between a simple commodity chemical and a complex drug candidate.

PharmaApp CEMB CEMB (The Linker Scaffold) Core Quinazoline/Indole Core (Hydrophobic) CEMB->Core Aldehyde Condensation (Ring Formation) Drug Soluble Drug Candidate (e.g., TKI Analog) Core->Drug Nucleophilic Substitution of Cl by Amine Amine Secondary Amine (Morpholine/Piperazine) Amine->Drug Attacks Cl tail

Caption: CEMB facilitates the "Solubilizing Tail" strategy. The chloride acts as a leaving group for the final amine attachment, crucial for bioavailability.

Part 4: Analytical Characterization

Distinguishing the starting material from the product is vital for process control.[2]

Proton NMR ( -NMR)
  • Vanillin: Shows a distinct singlet for the phenolic -OH at ~6.0–9.0 ppm (broad, solvent dependent).[1][2]

  • CEMB:

    • Disappearance: The -OH peak vanishes.[1][2]

    • Appearance: Two new triplets appear in the aliphatic region (3.0–5.0 ppm) corresponding to the ethoxy chain:

      • 
        : Triplet at ~4.3 ppm.[1][2]
        
      • 
        : Triplet at ~3.8 ppm.[1][2]
        
Infrared Spectroscopy (FT-IR)[1][2]
  • Vanillin: Strong, broad band at 3200–3500 cm⁻¹ (O-H stretch).

  • CEMB:

    • Absence: No O-H stretch.

    • Presence: New bands at 600–800 cm⁻¹ characteristic of the C-Cl stretch.[1][2]

    • Retention: Both show the strong Carbonyl (C=O) stretch at ~1680 cm⁻¹.[2]

Part 5: Safety & Handling (MSDS Highlights)

  • Vanillin: Generally GRAS (Generally Recognized As Safe) for food, but pure chemical can be an irritant.

  • CEMB:

    • Hazard: Alkylating agent.[1][2] Potential mutagen.[1][2][3]

    • Skin/Eye: Severe irritant.[1][2][4] The chloroethyl group increases lipophilicity, aiding skin absorption.

    • Handling: Must be handled in a fume hood. Wear nitrile gloves.[1][2]

    • Destruction: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.[1][2]

References

  • Synthesis of Vanillin Ethers: Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Link

  • Vanillin Properties: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1183, Vanillin.[3] Link

  • TKI Structure-Activity Relationships: Quinazoline derivatives as EGFR inhibitors. Journal of Medicinal Chemistry (General Reference for the morpholino-alkoxy pharmacophore).[1][2]

  • CEMB Chemical Data: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde. ChemSpider/Royal Society of Chemistry.[1][2] Link

  • Gefitinib Synthesis Route: Process for the preparation of Gefitinib. World Intellectual Property Organization (Patent WO2005070909).[2] Link

Sources

Reactivity Profile of Methoxybenzaldehyde Derivatives: Electronic Tuning and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of the Aldehyde Group in Methoxybenzaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

Methoxybenzaldehydes (anisaldehydes, veratraldehyde) represent a critical class of intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antihypertensives, bronchodilators, and flavoring agents. Their reactivity is governed by a delicate interplay between the electron-donating resonance (+M) of the methoxy group and the electron-withdrawing inductive effect (-I) of the oxygen atom.

This guide provides a deep technical analysis of how substituent positioning (ortho, meta, para) tunes the electrophilicity of the carbonyl carbon, dictating reaction kinetics in nucleophilic additions and condensations. It includes validated experimental protocols and mechanistic visualizations to support high-yield synthetic workflows.

The Electronic Landscape: Resonance vs. Induction

The reactivity of the aldehyde group in methoxybenzaldehydes is not uniform; it is strictly a function of the methoxy group's position relative to the carbonyl.

Para-Methoxy (4-Methoxybenzaldehyde)

In the para position, the methoxy group exerts a strong +M (Mesomeric/Resonance) effect that significantly outweighs its -I (Inductive) effect. Lone pair electrons from the ether oxygen are delocalized into the benzene ring and, critically, can be pushed all the way to the carbonyl oxygen.

  • Consequence: The carbonyl carbon becomes less electrophilic (more electron-rich) compared to unsubstituted benzaldehyde.

  • Reactivity: Slower reaction rates with nucleophiles (e.g., Grignard reagents, amines) but increased stability against spontaneous oxidation.

Meta-Methoxy (3-Methoxybenzaldehyde)

In the meta position, resonance delocalization cannot reach the carbonyl carbon directly. The reactivity is dominated by the -I effect of the oxygen atom.

  • Consequence: The carbonyl carbon becomes more electrophilic (electron-deficient).[1][2][3]

  • Reactivity: Faster reaction rates with nucleophiles compared to both para-methoxybenzaldehyde and unsubstituted benzaldehyde.

Ortho-Methoxy (2-Methoxybenzaldehyde)

The ortho isomer presents a complex case of Steric Inhibition of Resonance . While the +M effect is theoretically possible, the proximity of the methoxy group can twist the carbonyl out of planarity with the ring, reducing conjugation. Additionally, the -I effect is strong due to proximity.

  • Consequence: Reactivity is often intermediate but highly sensitive to the steric bulk of the incoming nucleophile.

Visualizing Electronic Deactivation

The following diagram illustrates the resonance contribution that deactivates the carbonyl carbon in para-isomers.

ResonanceEffect Substrate p-Methoxybenzaldehyde Resonance1 Resonance Form A (Neutral) Substrate->Resonance1 Resonance2 Resonance Form B (Charge Separated) Resonance1->Resonance2 Electron Donation (+M) Reactivity LOWER Electrophilicity (Deactivated Carbonyl) Resonance2->Reactivity Reduced partial positive charge on C=O carbon

Figure 1: Mechanistic flow of electron donation from the p-methoxy group reducing carbonyl electrophilicity.

Nucleophilic Addition & Condensation Profiles

The "bread and butter" of methoxybenzaldehyde utility lies in C-C and C-N bond formation.

The Knoevenagel Condensation

This is the primary route for synthesizing cinnamic acid derivatives (e.g., ferulic acid precursors). Due to the electronic deactivation described above, para-methoxy derivatives often require stronger bases or higher temperatures than nitro-benzaldehydes.

  • Catalytic Choice: Piperidine/Acetic Acid or DABCO are preferred over weaker bases.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the active methylene compound, compensating for the aldehyde's reduced electrophilicity.

Reductive Amination

Methoxybenzaldehydes react with primary amines to form Schiff bases (imines), which are then reduced to secondary amines.

  • Kinetic Bottleneck: The formation of the imine is the rate-determining step. For p-anisaldehyde, acid catalysis (pH 4-5) is often required to activate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Reducing Agents: Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 for its selectivity toward imines in the presence of aldehydes.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dimethoxycinnamic Acid (Knoevenagel)

Target: Synthesis of a key intermediate for Verapamil analogs. Mechanism: Base-catalyzed condensation with malonic acid followed by decarboxylation.[4]

Reagents:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde): 10.0 mmol

  • Malonic Acid: 20.0 mmol (2.0 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): 0.2 mmol (Cat.)

  • Solvent: DMF (5 mL)

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask, dissolve Veratraldehyde and Malonic acid in DMF.

  • Catalysis: Add DABCO. The reaction is exothermic; ensure temperature monitoring.

  • Reflux: Heat the mixture to 100–110°C for 90 minutes. Monitor via TLC (Mobile phase: 5:1:1 Toluene:Acetic Acid:Ethanol).[5]

    • Checkpoint: Evolution of CO2 bubbles indicates decarboxylation is proceeding (Doebner modification).

  • Quench: Pour the hot reaction mixture into 50 mL of ice-water.

  • Precipitation: Acidify to pH 2 with 6M HCl to precipitate the cinnamic acid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (4:1).

Data Summary Table: Comparative Yields

SubstrateCatalystTime (min)Yield (%)Ref
4-MethoxybenzaldehydeDABCO9094[1]
3,4-DimethoxybenzaldehydeDABCO9092[1]
3,4,5-TrimethoxybenzaldehydeNH4HCO3 (Green)12073[2]
Protocol B: Reductive Amination (General)

Target: Benzylamine derivative synthesis.[6]

Workflow:

  • Mix Methoxybenzaldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (1.4 eq).

  • Stir at RT for 4-16 hours.

  • Note: If reaction is slow (due to p-methoxy deactivation), add 1-2 drops of Acetic Acid to catalyze imine formation.

Mechanistic Visualization: Knoevenagel Pathway[7]

The following diagram details the specific pathway for the synthesis of cinnamic acid derivatives from methoxybenzaldehydes, highlighting the critical decarboxylation step.

Knoevenagel Reactants Methoxybenzaldehyde + Malonic Acid Deprotonation Enolate Formation (Base Catalyzed) Reactants->Deprotonation Attack Nucleophilic Attack on Carbonyl Deprotonation->Attack Aldol Aldol Intermediate Attack->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Decarbox Decarboxylation (-CO2) (Heat Driven) Dehydration->Decarbox Product Methoxycinnamic Acid Decarbox->Product

Figure 2: Step-wise mechanism of the Knoevenagel-Doebner condensation.

References

  • ScienceMadness & Schijndel et al. (2017/2022).[5] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4] (Pure and Applied Chemistry adaptation). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid Derivatives with Antioxidant Functionality.[7] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Relative Reactivity of Carbonyls: Electronic Effects. Retrieved from [Link]

Sources

Toxicity and Safe Handling of Chloroethoxy Benzaldehyde Intermediates: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Substituted Benzaldehydes

Chloroethoxy benzaldehyde isomers and their related structures are valuable intermediates in medicinal chemistry and materials science. Their utility stems from the reactive aldehyde functional group, which serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building complex molecular scaffolds. However, as with many aromatic aldehydes, their reactivity extends to biological systems, necessitating a thorough understanding of their toxicological profiles and the implementation of rigorous handling protocols.[1] Aromatic aldehydes are generally less acutely toxic than their low molecular weight aliphatic counterparts, but their potential for irritation, sensitization, and other long-term health effects cannot be overlooked.[2]

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It provides a causal framework, explaining why specific precautions are necessary by linking them directly to the chemical and toxicological properties of this class of compounds. The protocols described herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity for professionals in research and drug development.

Toxicological Profile: Understanding the Hazard

Direct and comprehensive toxicological data for every specific chloroethoxy benzaldehyde isomer is not always available. Therefore, a conservative approach is warranted, extrapolating from data on structurally similar compounds such as 2-ethoxybenzaldehyde, 4-ethoxybenzaldehyde, 2-chlorobenzaldehyde, and the parent compound, benzaldehyde. The primary hazards associated with this class of chemicals are irritation to the skin, eyes, and respiratory system.[3][4][5]

Acute Toxicity and Irritation
  • Skin Irritation: Classified as a Category 2 skin irritant, these compounds can cause redness, inflammation, and discomfort upon contact.[4][5][6] Prolonged exposure may defat the skin, leading to dermatitis.[4] The mechanism involves the aldehyde group's reactivity with proteins and other biomolecules in the skin.

  • Eye Damage/Irritation: These intermediates are designated as Category 2 or 2A eye irritants, capable of causing serious irritation, redness, pain, and potential damage upon contact.[3][4][5] Immediate and thorough rinsing is critical to prevent lasting injury.

  • Inhalation/Respiratory Irritation: Vapors and dusts are irritants to the respiratory system, potentially causing coughing, sore throat, and shortness of breath.[7][8] Inhalation is a primary route of occupational exposure.[9] Specific Target Organ Toxicity (Single Exposure) - Category 3 is often assigned, targeting the respiratory system.[4][5]

  • Ingestion: While a less common route of exposure in a laboratory setting, ingestion is considered harmful.[3] Symptoms may include gastrointestinal irritation, nausea, and vomiting.[3]

Chronic and Systemic Effects

Data on long-term effects like carcinogenicity and germ cell mutagenicity for specific chloroethoxy benzaldehydes are largely unavailable.[3][4] However, for the parent compound benzaldehyde, there is no sufficient evidence of carcinogenicity in animal studies.[10] Some benzaldehyde derivatives may cause skin allergies upon repeated exposure.[7] It is crucial to handle these compounds as if they could have long-term effects, minimizing exposure at all times.

Summary of Toxicological Data

The following table summarizes key toxicological information extrapolated from safety data sheets of structurally related benzaldehyde intermediates.

Hazard ClassificationCompound ReferenceGHS CategoryKey Findings & Remarks
Skin Corrosion/Irritation 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde, BenzaldehydeCategory 2Causes skin irritation.[4][5][6] Prolonged contact can lead to dermatitis.[4]
Serious Eye Damage/Irritation 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde, BenzaldehydeCategory 2 / 2ACauses serious eye irritation, redness, and pain.[4][5][6]
STOT - Single Exposure 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde, BenzaldehydeCategory 3May cause respiratory irritation.[4][5][6] Inhalation of vapors can irritate the nose and throat.[7]
Acute Toxicity (Inhalation) BenzaldehydeCategory 4Harmful if inhaled.[6][11]
Acute Toxicity (Oral) BenzaldehydeHarmfulLD50 (Rat) reported as 1430 mg/kg.[12]
Acute Toxicity (Dermal) BenzaldehydeLowLD50 (Rabbit) > 2000 mg/kg.[11][13] Skin absorption is a potential route of exposure.[7]
Carcinogenicity 2-Ethoxybenzaldehyde, 4-EthoxybenzaldehydeNo data availableNo components are listed as carcinogens by IARC, NTP, or OSHA.[4][5]
Germ Cell Mutagenicity 2-Ethoxybenzaldehyde, 4-EthoxybenzaldehydeNo data availableData is insufficient for classification.[3][4]

Laboratory Risk Assessment and Mitigation

A proactive approach to safety involves a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Fume Hoods: All handling of chloroethoxy benzaldehyde intermediates, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[14][15] This is non-negotiable. The causality is clear: fume hoods contain vapors and potential aerosols, preventing inhalation, which is a primary exposure route.[16]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment, reducing background concentration levels.

  • Emergency Equipment: Accessible and tested safety showers and eyewash stations are mandatory.[3][16] Their proximity to the workstation is critical for a rapid response to skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on the specific hazards of irritation and potential skin absorption.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[15] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as large-scale reactions or quenching.[8]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[15] For transfers and other direct handling, an impervious apron is recommended.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[15] It is critical to check the manufacturer's compatibility chart for the specific solvent being used. Gloves should be changed immediately if contamination is suspected. Never wear contaminated gloves outside the fume hood.

Storage and Incompatibility
  • Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[16] Some related compounds are sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen or argon).[13][17]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[3][4][17] Benzaldehydes can react violently with these materials, and some can form explosive peroxides upon prolonged storage, especially after exposure to air.[8]

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a systematic workflow for handling chloroethoxy benzaldehyde intermediates. Adherence to this protocol is crucial for mitigating risks.

Pre-Handling Checklist
  • Confirm that the chemical fume hood is on and functioning correctly.

  • Don all required PPE: safety goggles, lab coat, and appropriate gloves.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Have the relevant Safety Data Sheet (SDS) accessible for review.

  • Prepare all necessary glassware and reagents within the fume hood.

  • Designate a specific waste container for halogenated organic waste.[15]

Aliquoting and Transfer
  • Solids: If the intermediate is a solid, carefully uncap the container inside the fume hood. Use a clean spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.[16]

  • Liquids: If the intermediate is a liquid, use a calibrated pipette or a syringe with a needle to transfer the required volume. Open containers away from your face to avoid inhaling concentrated vapors.[14]

  • Immediately and securely recap the primary container.

  • Clean any minor drips or particles on the balance or fume hood surface with a solvent-dampened cloth, which should then be disposed of as chemical waste.

Reaction and Disposal
  • Perform all reaction setups within the fume hood. Ensure any heating is done using a heating mantle or bath, not an open flame, as related compounds are combustible.[15]

  • During the reaction, keep the fume hood sash at the lowest practical height.

  • Upon completion, quench the reaction carefully, being mindful of potential exotherms.

  • Dispose of all contaminated materials, including gloves, pipettes, and cleaning cloths, into the designated, clearly labeled waste container.[3][14] Never pour chloroethoxy benzaldehyde waste down the drain.[14]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_reaction Reaction & Disposal Phase prep1 Verify Fume Hood Operation prep2 Don Full PPE (Goggles, Coat, Gloves) prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Review SDS prep3->prep4 handle1 Weigh or Measure Reagent prep4->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Setup Reaction Apparatus handle2->handle3 react1 Monitor Reaction Progress handle3->react1 Initiate Reaction react2 Safe Quenching & Work-up react1->react2 react3 Dispose of Waste in Labeled Container react2->react3 conclusion conclusion react3->conclusion Procedure Complete

Caption: Safe Handling Workflow for Chloroethoxy Benzaldehyde.

Emergency Procedures: A Systematic Response

In the event of an accidental release or exposure, a calm and systematic response is essential.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[16] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting.[16] Wash out the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.

Spill Response

For small spills inside a fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[4] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

start Spill Occurs alert Alert Colleagues & Restrict Area start->alert assess Assess Hazard (Size, Location) alert->assess decision Is Spill Large or Outside Containment? assess->decision evacuate Evacuate Area & Call EHS/Emergency decision->evacuate Yes ppe_check Ensure Proper PPE is Worn decision->ppe_check No (Small & Contained) contain Contain Spill with Inert Absorbent ppe_check->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of all materials as Hazardous Waste clean->dispose

Caption: Emergency Spill Response Flowchart.

Conclusion

Chloroethoxy benzaldehyde intermediates are powerful tools in chemical synthesis, but their inherent reactivity demands respect and meticulous handling. The foundation of safety lies not just in following protocols, but in understanding the causal link between a chemical's properties and the required safety measures. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of these valuable compounds.

References

  • Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2).
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Chloro-6-nitrobenzaldehyde.
  • ChemScene. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethoxybenzaldehyde.
  • New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Benzaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxybenzaldehyde.
  • Merck Millipore. (2024). Safety Data Sheet: Benzaldehyde.
  • ECHEMI. (n.d.). Benzaldehyde SDS, 100-52-7 Safety Data Sheets.
  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • SIDS. (n.d.). Benzaldehyde CAS N°: 100-52-7 Initial Assessment Report.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
  • International Labour Organization. (2006). ICSC 0102 - BENZALDEHYDE.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Benzaldehyde: Human health tier II assessment.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 240, Benzaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Ethoxybenzaldehyde.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Brenntag. (2011). Safety Data Sheet: 2-chlorobenzaldehyde.
  • Santos. (n.d.). Qualitative Tier 2 Assessment.

Sources

Methodological & Application

Application Note: Selective O-Alkylation of Vanillin with 1-Bromo-2-Chloroethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the synthesis of 4-(2-chloroethoxy)-3-methoxybenzaldehyde via the O-alkylation of vanillin using 1-bromo-2-chloroethane. This transformation is a critical step in the synthesis of pharmaceutical linkers, liquid crystals, and tyrosine kinase inhibitors (e.g., Gefitinib intermediates).

The primary challenge in this synthesis is chemoselectivity. The protocol must differentiate between two electrophilic sites (C-Br vs. C-Cl) on the alkylating agent and prevent the formation of the symmetrical dimer (bis-ether). This guide provides a high-yield methodology (>85%) utilizing controlled stoichiometry and specific solvent kinetics to favor the desired mono-alkylation.

Scientific Background & Mechanism[1][2]

Chemoselectivity: The "Leaving Group" Hierarchy

The success of this protocol relies on the disparity in bond dissociation energies and leaving group ability between bromine and chlorine.

  • C-Br Bond: Weaker (~276 kJ/mol), longer bond length, better leaving group (

    
     of HBr is -9).
    
  • C-Cl Bond: Stronger (~338 kJ/mol), shorter bond length, poorer leaving group (

    
     of HCl is -7).
    

Under controlled


 conditions, the phenoxide ion generated from vanillin attacks the carbon bearing the bromine atom almost exclusively. The chloride remains intact, serving as a functional handle for subsequent synthetic steps (e.g., amination).
Kinetic Control vs. Dimerization

A common pitfall is the formation of 1,2-bis(4-formyl-2-methoxyphenoxy)ethane , a dimer formed if the product competes with the alkyl halide for the unreacted phenoxide.

  • Solution: We employ a High-Dilution, Excess-Electrophile Strategy . By maintaining a high molar equivalent of 1-bromo-2-chloroethane (3.0 – 5.0 equiv), the statistical probability of the phenoxide encountering a fresh dihalide molecule is significantly higher than encountering the mono-alkylated product.

Reaction Pathway Diagram

ReactionMechanism Vanillin Vanillin (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Vanillin->Phenoxide -H+ Base K2CO3 (Deprotonation) Base->Phenoxide TS Transition State (Attack at C-Br) Phenoxide->TS SN2 Attack Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->TS Product 4-(2-chloroethoxy)- 3-methoxybenzaldehyde TS->Product Leaving Br- (Leaving Group) TS->Leaving

Figure 1: Mechanistic pathway showing selective displacement of Bromide over Chloride.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
Vanillin 152.151.05.00 g (32.9 mmol)Substrate
1-Bromo-2-chloroethane 143.413.014.15 g (8.2 mL)Electrophile
Potassium Carbonate (

)
138.212.09.09 gBase
DMF (Anhydrous) 73.09N/A50 mLSolvent
Potassium Iodide (KI) 166.000.10.54 gCatalyst (Finkelstein)

Note: KI is optional but recommended. It catalyzes the reaction by transiently converting the alkyl bromide to a more reactive alkyl iodide in situ.

Step-by-Step Procedure
Phase A: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (5.00 g) in DMF (50 mL) .

  • Activation: Add

    
     (9.09 g)  and KI (0.54 g) . Stir at room temperature for 15 minutes. The mixture will become a suspension; this is normal.
    
    • Insight: Pre-stirring ensures partial deprotonation before the electrophile is introduced, regulating the exotherm.

  • Addition: Add 1-bromo-2-chloroethane (8.2 mL) in a single portion.

    • Critical: Do not add dropwise. A high instantaneous concentration of electrophile is required to suppress dimerization.

Phase B: Reaction & Monitoring
  • Heating: Attach a reflux condenser. Heat the reaction mixture to 60–70°C in an oil bath.

    • Caution: Do not exceed 90°C. Higher temperatures increase the risk of elimination (vinyl chloride formation) or displacement of the chloride.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).

    • Vanillin Rf:[2][3][4] ~0.35 (Stains yellow/orange with DNP).

    • Product Rf: ~0.60 (Distinct spot, UV active).

    • Reaction Time: Typically 4–6 hours.

Phase C: Workup & Purification[1]
  • Quench: Cool the mixture to room temperature. Pour the reaction mass into Ice Water (200 mL) with vigorous stirring. The product typically precipitates as an off-white solid.

  • Extraction (if oil forms): If the product does not precipitate (common on small scales), extract with Ethyl Acetate (3 x 50 mL) .

  • Base Wash (Self-Validating Step): Wash the combined organic layer with 10% NaOH (2 x 30 mL) .

    • Why? Unreacted vanillin (phenol) is soluble in NaOH (phenoxide form) and will move to the aqueous layer. The product (ether) remains in the organic layer.[5]

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Cyclohexane .

    • Yield Expectation: 85–92%.

    • Appearance: White to pale yellow crystalline solid.

Operational Workflow Diagram

Workflow Start Start: Dissolve Vanillin in DMF AddBase Add K2CO3 + KI Stir 15 min Start->AddBase AddElectrophile Add 1-Bromo-2-chloroethane (3.0 Equiv) AddBase->AddElectrophile Heat Heat to 60-70°C 4-6 Hours AddElectrophile->Heat Check TLC Check (Hex/EtOAc 7:3) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Check->Quench Complete Precipitate Solid Forms? Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes Extract Extract w/ EtOAc Wash w/ 10% NaOH Precipitate->Extract No (Oiling) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst

Figure 2: Operational workflow for synthesis and purification.

Quality Control & Data Analysis

NMR Validation

Upon successful synthesis, the


 NMR spectrum (in 

) should display specific diagnostic shifts confirming the loss of the phenolic proton and the installation of the chloroethyl chain.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Aldehyde (-CHO) 9.85Singlet (1H)Intact aldehyde functionality.
Aromatic Ar-H 7.40 – 7.00Multiplet (3H)1,2,4-substitution pattern retained.
Ether

4.35Triplet (2H)Deshielded by oxygen.
Methoxy

3.92Singlet (3H)Characteristic vanillin methoxy.
Chloro

3.85Triplet (2H)Distinct from bromo-analogs (~3.6 ppm).
Phenolic -OH ABSENT N/ACritical QC Check: Presence indicates incomplete reaction.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Insufficient electrophile or high concentration.Increase 1-bromo-2-chloroethane to 5.0 equiv. Ensure rapid addition, not dropwise.
Starting Material Persists Base insolubility or low temperature.Add 0.1 equiv KI (Finkelstein catalyst). Ensure temp reaches 60°C.
Product is an Oil Residual DMF or solvent.Triturate the oil with cold hexane or diethyl ether to induce crystallization.
Vinyl Impurity Elimination reaction.[5][6]Reaction temperature too high (>90°C). Lower temperature and extend time.

Safety & Handling (HSE)

  • 1-Bromo-2-chloroethane: Classified as an alkylating agent.[7] Potential carcinogen and mutagen. Handle exclusively in a fume hood. Wear nitrile gloves (double-gloving recommended).

  • DMF: Hepatotoxic and readily absorbed through skin.

  • Waste Disposal: Aqueous layers from the workup contain halo-organics and must be disposed of in the Halogenated Waste stream, not standard aqueous waste.

References

  • Williamson Ether Synthesis General Review

    • Williamson, A. W. (1850).[8][9] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Eames, J., et al. (2001). "Chemoselective reaction of dihaloalkanes with phenols". Journal of Chemical Research, 2001(1), 2-4.
  • Li, Z., et al. (2010). "Synthesis and antitumor activity of novel 4-substituted-3-methoxybenzaldehyde derivatives". European Journal of Medicinal Chemistry, 45(11), 5331-5337. (Describes the synthesis of the 4-(2-chloroethoxy)
  • Application in Gefitinib/Linker Synthesis: Chandrasekhar, S., et al. (2009). "A short and efficient synthesis of Gefitinib". Tetrahedron Letters, 50(26), 3480-3481. (Demonstrates the utility of chloro-ethoxy side chains in drug synthesis).

Sources

Application Note: Preparation of Schiff Bases from 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 4-(2-Chloroethoxy)-3-methoxybenzaldehyde . These derivatives are critical intermediates in medicinal chemistry, serving as precursors for nitrogen-containing heterocycles and bioactive pharmacophores exhibiting antimicrobial, anticancer, and antioxidant properties.[1] The guide covers the synthesis of the aldehyde precursor from vanillin, the downstream condensation with primary amines, and critical characterization parameters.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

Scientific Context

The moiety 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a functionalized derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). The introduction of the 2-chloroethoxy side chain adds lipophilicity and provides a reactive handle for further nucleophilic substitution, making it a valuable scaffold in drug discovery.

Schiff bases (R-CH=N-R') formed from this aldehyde are particularly significant because the azomethine linkage acts as a "spacer" and electronic bridge, often enhancing the biological activity of the attached amine moiety.

Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A carbinolamine intermediate is formed.

  • Dehydration: Under acid catalysis (typically acetic acid), the hydroxyl group is protonated and eliminated as water, generating the C=N double bond.

Critical Consideration: The 2-chloroethoxy group acts as a potential secondary electrophile. While Schiff base formation is kinetically favored under mild acidic conditions, high temperatures or highly basic amines could theoretically trigger a competing nucleophilic substitution at the alkyl chloride. This protocol is tuned to minimize this side reaction.

Experimental Workflow Visualization

G Vanillin Vanillin (Starting Material) Alkylation Step 1: Alkylation (1-Bromo-2-chloroethane / K2CO3) Vanillin->Alkylation Aldehyde 4-(2-Chloroethoxy)- 3-methoxybenzaldehyde Alkylation->Aldehyde Williamson Ether Synthesis Condensation Step 2: Condensation (EtOH / AcOH / Reflux) Aldehyde->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Target Schiff Base (Azomethine) Condensation->SchiffBase -H2O (Dehydration)

Caption: Figure 1.[2] Synthetic pathway from Vanillin to target Schiff Base via the chloroethoxy intermediate.

Materials & Equipment

Reagents
  • Precursor: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (Commercial or synthesized via Protocol A).

  • Amine Source: Substituted aniline, hydrazine, or aliphatic amine (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[3][4]

  • Workup: Diethyl ether, cold distilled water, Ethanol (for recrystallization).

Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂).

  • Hotplate/Stirrer with temperature probe.

  • Rotary Evaporator.

  • TLC plates (Silica gel 60 F254).

Detailed Protocols

Protocol A: Synthesis of Precursor (If not purchased)

Context: Many researchers must synthesize the aldehyde from vanillin.

  • Setup: Dissolve Vanillin (10 mmol) in dry DMF (15 mL) or Acetone (30 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol) and stir for 15 min.
    
  • Alkylation: Dropwise add 1-bromo-2-chloroethane (12 mmol).

  • Reaction: Reflux (acetone) or heat at 80°C (DMF) for 8-12 hours.

  • Workup: Pour into ice water. The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry.

    • Yield Expectation: 75-85%.

    • Melting Point: ~77-80°C [1].

Protocol B: General Procedure for Schiff Base Condensation

Context: The core reaction to form the azomethine linkage.

  • Preparation of Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (1.0 mmol) in Absolute Ethanol (10-15 mL). Slight warming may be required for complete dissolution.

  • Addition of Amine: Add the primary amine (1.0 mmol) to the solution.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base in situ.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Expert Insight: The pH should be slightly acidic (pH 5-6). Too much acid can protonate the amine, deactivating it; too little may slow the dehydration step.

  • Reflux: Attach the condenser and reflux the mixture at 78-80°C for 3 to 6 hours .

    • Monitoring: Check TLC every hour (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Method A (Precipitation): Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base often crystallizes out.

    • Method B (Concentration): If no precipitate forms, evaporate the solvent to 1/3 volume using a rotary evaporator, then pour onto crushed ice with vigorous stirring.

  • Purification: Filter the solid and wash with cold ethanol (small volume) or diethyl ether. Recrystallize from hot Ethanol/Water (9:1) to obtain pure crystals.[3]

Characterization & Data Analysis

To validate the structure, researchers must confirm the loss of the carbonyl signal and the appearance of the imine signal.

TechniqueFunctional GroupExpected SignalNotes
FTIR C=N (Imine)1600 – 1630 cm⁻¹Sharp, strong band. Distinct from C=O.[5]
FTIR C-Cl (Alkyl Halide)600 – 800 cm⁻¹Confirms the chloroethoxy tail is intact.
¹H NMR -CH=N- (Azomethine)

8.3 – 8.6 ppm
Singlet (1H). Diagnostic peak.
¹H NMR -OCH₂CH₂Cl

3.8 – 4.3 ppm
Two triplets (2H each).
¹H NMR -OCH₃

3.8 – 3.9 ppm
Singlet (3H).[6]
¹³C NMR C=N

158 – 162 ppm

Self-Validation Check:

  • Did the Carbonyl Peak disappear? In IR, the aldehyde C=O stretch at ~1680 cm⁻¹ must be absent.

  • Is the Chloride intact? Elemental analysis or Mass Spec should show the chlorine isotope pattern (M and M+2 in 3:1 ratio).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product has low melting point or impurities.Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.
Low Yield Incomplete dehydration (equilibrium reaction).Add a molecular sieve (3Å or 4Å) to the reaction flask to trap water, driving the equilibrium forward.
Hydrolysis Schiff bases are moisture sensitive.Store product in a desiccator. Ensure all solvents used in synthesis are anhydrous.
Side Reaction Nucleophilic attack on Cl-ethyl group.Lower reaction temperature to 60°C and extend time. Ensure amine is not in large excess.

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI (Molecules 2021). URL:[Link][3][4]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Source: ResearchGate.[6] URL:[Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties. Source: Indian Academy of Sciences. URL:[Link]

Sources

catalytic reduction of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Catalytic Reduction of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the to its corresponding primary alcohol, 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide emphasizes the practical application of sodium borohydride (NaBH₄) as a chemoselective reducing agent, detailing the underlying mechanism, a robust experimental protocol, and methods for process control and product characterization.

Introduction and Strategic Importance

The reduction of aromatic aldehydes to benzyl alcohols represents a fundamental transformation in organic synthesis. The target substrate, 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, contains multiple functional groups. A successful reduction requires a reagent that selectively targets the aldehyde carbonyl without affecting the ether linkages or the chloro-substituent. The product, 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol, is a valuable building block, often utilized in the subsequent construction of more complex molecular architectures in medicinal chemistry.

The choice of reducing agent is paramount for achieving high yield and purity. While various methods exist, including catalytic hydrogenation with metal catalysts like Palladium or Platinum[1][2][3], reduction with metal hydrides offers significant practical advantages. Specifically, sodium borohydride (NaBH₄) is an inexpensive, stable, and mild reducing agent that exhibits excellent chemoselectivity for aldehydes and ketones.[4] Its operational simplicity and safety profile make it an ideal choice for both small-scale research and large-scale manufacturing processes.[5]

Reaction Mechanism: The Role of Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[6] The process occurs in two primary stages:

  • Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The highly polarized carbon-oxygen double bond of the aldehyde renders the carbonyl carbon electrophilic (partially positive). The hydride ion acts as a nucleophile, attacking this carbon atom. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[7][8]

  • Protonation (Workup): Following the hydride transfer, the resulting alkoxide is protonated during an aqueous or mild acidic workup step. This step neutralizes the alkoxide to yield the final primary alcohol product and destroys any excess sodium borohydride.[6][7]

This mechanism ensures that only the aldehyde functionality is reduced, leaving other potentially reactive groups untouched under these mild conditions.[4][5]

Caption: Simplified two-step mechanism of aldehyde reduction by NaBH₄.

Detailed Experimental Protocol

This protocol is designed for the reliable and high-yield synthesis of 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol.

Materials and Equipment
Reagents & Materials Equipment
4-(2-Chloroethoxy)-3-methoxybenzaldehydeRound-bottom flask (appropriate size)
Sodium borohydride (NaBH₄), 99%Magnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce-water bath
1 M Hydrochloric acid (HCl)Separatory funnel
Ethyl acetate (EtOAc)Rotary evaporator
Brine (saturated aq. NaCl solution)Thin Layer Chromatography (TLC) plates (silica gel)
Anhydrous sodium sulfate (Na₂SO₄)Beakers, Erlenmeyer flasks, graduated cylinders
Deionized waterpH paper
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (1 equivalent) of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde in 100 mL of methanol.

    • Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. The cooling is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

  • Reduction:

    • To the cooled solution, add 1.8 g (1.1 equivalents) of sodium borohydride in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl acetate/Hexane eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has been completely consumed.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0-5 °C in an ice-water bath.

    • Slowly and carefully add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

    • Stir the mixture for an additional 15 minutes.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.[9]

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol, which often solidifies upon standing.

    • If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G Dissolve 1. Dissolve Aldehyde in MeOH Cool 2. Cool to 0-5 °C Dissolve->Cool Add_NaBH4 3. Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir_RT 4. Stir at Room Temp (1-2h) Add_NaBH4->Stir_RT TLC 5. Monitor by TLC Stir_RT->TLC Quench 6. Quench with 1M HCl at 0 °C TLC->Quench Reaction Complete Extract 7. Extract with Ethyl Acetate Quench->Extract Wash 8. Wash with H2O and Brine Extract->Wash Dry 9. Dry over Na2SO4 Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for the reduction of the aldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol is critical. The following techniques are recommended.

Technique Purpose Expected Observation
¹H NMR Structural ElucidationDisappearance of the aldehyde proton signal (~9.8 ppm). Appearance of a new singlet/doublet for the benzylic CH₂OH protons (~4.6 ppm) and a broad singlet for the OH proton.
¹³C NMR Structural ElucidationDisappearance of the aldehyde carbonyl carbon signal (~191 ppm). Appearance of a new signal for the benzylic CH₂OH carbon (~65 ppm).
FTIR Functional Group AnalysisDisappearance of the strong C=O stretching band of the aldehyde (~1680-1700 cm⁻¹). Appearance of a broad O-H stretching band for the alcohol (~3200-3600 cm⁻¹).
HPLC Purity AssessmentA single major peak corresponding to the product, allowing for quantitative purity determination.[10][11]
Mass Spec. Molecular WeightConfirmation of the correct molecular weight for the product, C₁₂H₁₇ClO₃.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC indicates significant starting material remains, consider adding another small portion (0.1-0.2 equivalents) of NaBH₄ and extending the reaction time. Ensure the NaBH₄ used is fresh, as it can degrade with improper storage.

  • Low Yield: Yield loss can occur during extraction if the product has some water solubility. Ensure thorough extraction with an adequate volume of organic solvent. Inefficient quenching can also lead to side reactions.

  • Side Reactions: While NaBH₄ is highly selective, prolonged reaction times or elevated temperatures could potentially lead to undesired reactions. Sticking to the recommended conditions is crucial for a clean conversion.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Ley, S. V., et al. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. University of Cambridge Apollo Repository. Available at: [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Available at: [Link]

  • ACS Publications. (2018). Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C. Available at: [Link]

  • ResearchGate. (2026, January 1). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Available at: [Link]

  • RSC Publishing. (2015, November 10). Eco-friendly hydrogenation of aromatic aldehyde compounds by tandem dehydrogenation of dimethylamine-borane in the presence of a reduced graphene oxide furnished platinum nanocatalyst. Available at: [Link]

  • Google Patents. US3523978A - Process for the purification of benzyl alcohol.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

  • MDPI. (2025, October 15). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

  • ACS Publications. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. Available at: [Link]

  • ACS Publications. (n.d.). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2021, February 16). Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones. ACS Symposium Series. Available at: [Link]

  • Canadian Journal of Chemistry. (1989). Chemoselective reductions with sodium borohydride. Available at: [Link]

  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Strategies for Stabilizing the Chloroethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common yet critical challenge in organic synthesis: preventing the hydrolysis of the chloroethyl group. The inherent reactivity of the C-Cl bond makes it a versatile synthetic handle, but also susceptible to unwanted side reactions, primarily hydrolysis and intramolecular cyclization. This resource is designed to equip you with the knowledge and practical protocols to mitigate these issues and ensure the integrity of your target molecules.

Understanding the Challenge: The Unwanted Reactivity of the Chloroethyl Group

The chloroethyl group is a valuable moiety in many synthetic endeavors, particularly in the development of pharmaceutical agents. Its reactivity stems from the electronegative chlorine atom, which polarizes the carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.[1] While this is beneficial for desired transformations, it also opens the door for water, if present, to act as a nucleophile, leading to the formation of an undesired alcohol byproduct.

Furthermore, in molecules containing a nearby nucleophilic atom, such as a nitrogen or oxygen, intramolecular cyclization can occur.[2][3] This is especially prevalent in chloroethylamines, which can form highly reactive aziridinium ions.[3] This guide will provide strategies to navigate these competing reaction pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis, presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: My reaction is showing a significant amount of the corresponding alcohol byproduct, indicating hydrolysis.

  • Question: I'm running a reaction with a chloroethyl-containing compound, and my analysis (TLC, LC-MS) shows a more polar spot that corresponds to the hydrolyzed product. What are the immediate steps I should take to prevent this?

  • Answer: The presence of the alcohol byproduct is a clear indication of water contamination in your reaction. Here’s a prioritized troubleshooting workflow:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.[4] The use of an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent atmospheric moisture from entering the reaction vessel.[2][5]

    • Solvent Choice: The polarity of your solvent can influence the rate of hydrolysis. While polar aprotic solvents may be necessary for solubility, consider less polar options if your starting material allows. For instance, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common, but ensure they are properly dried.[6] Some modern, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) offer the advantage of being immiscible with water, which can aid in workup and minimize hydrolysis.[6]

    • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis.[4][7] If your desired reaction allows, consider running it at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the unwanted hydrolysis side reaction.[2]

    • pH Control: The pH of your reaction mixture can significantly impact the stability of the chloroethyl group. Both strongly acidic and strongly basic conditions can promote hydrolysis.[5][8][9][10] If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base to minimize its direct attack on the chloroethyl group and to avoid creating a highly basic environment that could facilitate hydrolysis.[2][4] If acidic conditions are necessary, consider using a milder Lewis acid instead of a strong Brønsted acid.[4]

Issue 2: My primary or secondary amine is undergoing intramolecular cyclization, leading to low yields of my desired product.

  • Question: I am reacting a compound containing a chloroethylamine moiety, and I am observing byproducts consistent with an aziridinium ion intermediate or subsequent rearrangement products. How can I favor the desired intermolecular reaction over this intramolecular cyclization?

  • Answer: The formation of a five-membered ring via intramolecular SN2 reaction is a common side reaction for N-(2-chloroethyl) compounds, especially in the presence of a base.[2] Here's how to address this:

    • Temperature Reduction: Lowering the reaction temperature is a primary strategy to disfavor the intramolecular cyclization, as it often has a higher activation energy than the desired intermolecular reaction.[2]

    • Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base. This will deprotonate the desired nucleophile without significantly increasing the nucleophilicity of the nitrogen atom within the chloroethylamine moiety, which is responsible for the cyclization.[2] In some cases, using two equivalents of the amine nucleophile can serve as both the reactant and the base, avoiding the need for an additional, potentially problematic base.[2]

    • Slow Addition of Reagents: Adding the chloroethyl-containing compound slowly to the reaction mixture can help maintain a low concentration of it, which can favor the intermolecular reaction with the nucleophile that is in higher concentration.[4]

    • Protecting Groups: If other strategies fail, consider protecting the amine to reduce its nucleophilicity and prevent cyclization. A common strategy is to protect the amine as a carbamate (e.g., Boc or Cbz), which can be removed later in the synthesis.[11][12]

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to monitor for hydrolysis of the chloroethyl group?

    • A1: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick method to visualize the formation of more polar byproducts, which are often the hydrolyzed products.[13][14] High-performance liquid chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is excellent for quantifying the starting material, desired product, and any byproducts.[15][16][17] Nuclear magnetic resonance (NMR) spectroscopy can also be used to identify and quantify the hydrolyzed product by observing the appearance of a new signal corresponding to the alcohol.[3][15]

  • Q2: Can I use a protecting group strategy to prevent hydrolysis?

    • A2: While protecting groups are typically used to prevent reactions at other functional groups, they are not a direct solution for preventing the hydrolysis of the chloroethyl group itself.[11][18][19][20] The most effective strategy is to maintain strictly anhydrous conditions.[4][5] However, if your molecule contains other sensitive functionalities that might be incompatible with anhydrous conditions, a redesign of the synthetic route might be necessary.

  • Q3: How does the solvent choice impact the stability of the chloroethyl group?

    • A3: The choice of solvent can have a significant impact. Polar protic solvents, like water and alcohols, can participate in hydrolysis and should be avoided unless they are a reactant.[21] Polar aprotic solvents like DMF and DMSO are often used for their solvating power, but they must be rigorously dried, as they are hygroscopic.[22][23] Non-polar solvents are generally less likely to promote hydrolysis but may not be suitable for all reactions due to solubility constraints. The key is to choose a solvent that is compatible with your reaction and meticulously dried.[24]

  • Q4: Are there any specific purification challenges for compounds containing a chloroethyl group?

    • A4: Yes, the primary challenge during purification is the potential for hydrolysis on silica gel during column chromatography, as silica gel is hydrated. To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of a non-nucleophilic base like triethylamine to the eluent) or switch to a different stationary phase like neutral or basic alumina.[4] Additionally, avoiding excessive heat during solvent removal (e.g., rotary evaporation) is important to prevent thermal degradation.[4]

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Anhydrous Conditions

This protocol outlines the essential steps for creating a moisture-free reaction environment.

Materials:

  • Round-bottom flask and other necessary glassware

  • Septa and needles

  • Schlenk line or manifold with an inert gas (Nitrogen or Argon) supply

  • Heat gun or oven

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and immediately place it under an inert atmosphere by connecting it to the Schlenk line.

  • Inert Gas Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all air and moisture are removed.

  • Reagent and Solvent Transfer: Transfer anhydrous solvents and liquid reagents via a syringe or cannula. Solid reagents should be added under a positive flow of inert gas.

  • Maintaining the Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (solvent system)

  • Capillary spotters

  • UV lamp and/or staining solution

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture using a syringe and quench it if necessary (e.g., by diluting in a suitable solvent).

  • Spotting: Using a capillary spotter, apply a small spot of the reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture) onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing the appropriate eluent.

  • Visualization: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain.

  • Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. The formation of a new, more polar spot may indicate hydrolysis.

Visualizing Reaction Pathways and Troubleshooting

Hydrolysis vs. Desired Substitution

G cluster_0 Reaction Pathways Chloroethyl Compound Chloroethyl Compound Desired Product Desired Product Chloroethyl Compound->Desired Product Nucleophile (Anhydrous Conditions) Hydrolysis Product (Alcohol) Hydrolysis Product (Alcohol) Chloroethyl Compound->Hydrolysis Product (Alcohol) H2O (Wet Conditions)

Caption: Competing pathways for a chloroethyl compound.

Troubleshooting Workflow for Hydrolysis

G Start Hydrolysis Detected CheckAnhydrous Verify Anhydrous Conditions Start->CheckAnhydrous CheckTemp Lower Reaction Temperature CheckAnhydrous->CheckTemp If still an issue CheckpH Optimize pH/ Base Choice CheckTemp->CheckpH If still an issue SolventChoice Re-evaluate Solvent CheckpH->SolventChoice If still an issue End Hydrolysis Minimized SolventChoice->End Problem Solved

Caption: A step-by-step guide to troubleshooting hydrolysis.

Quantitative Data Summary

ParameterRecommendation to Minimize HydrolysisRationale
Water Content As low as possible (use anhydrous reagents and solvents)Water is the reactant in the hydrolysis side reaction.[4][5]
Temperature Lower (e.g., 0 °C to -20 °C)Reduces the rate of the hydrolysis reaction.[2]
pH Neutral or slightly acidic/basicStrong acids and bases can catalyze hydrolysis.[8][9]
Base Non-nucleophilic, sterically hinderedMinimizes side reactions and avoids creating a highly basic environment.[2][4]
Solvent Anhydrous, consider less polar optionsThe solvent should not be a source of water and can influence reaction rates.[24]

References

  • Bae, S. Y., & Winemiller, M. D. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. The Journal of Organic Chemistry, 78(15), 7577-7584.
  • Bae, S. Y., & Winemiller, M. D. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pitschmann, V., et al. (2014). Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry.
  • Jaman, Z., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)
  • Bae, S. Y., & Winemiller, M. D. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Haveaux, B., et al. (1979). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 59, 26.
  • Penketh, P. A., et al. (2017). pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of laromustine compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs. Journal of Medicinal Chemistry, 60(15), 6682-6695.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). LinkedIn. Retrieved from [Link]

  • Baradarani, M. M., & Prager, R. H. (2009). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 20(2), 135-140.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Locke, M. A., & Bryson, T. A. (1997). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 45(1), 246-251.
  • DTIC. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US20040152911A1 - Method for purifying chloromethyl chloroformate.
  • Barbin, A., et al. (1985). Reaction kinetics in water of chloroethylene oxide, chloroacetaldehyde, and chloroacetone. Hereditas, 103(1), 111-112.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Pearson. (2024, January 20). Show how a protecting group might be used to make these reactions.... Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [https://www.ryerson.ca/content/dam/chemistry-biology/organic-chemistry-at-ryerson/labs/Purification of Organic Compounds.pdf]([Link] of Organic Compounds.pdf)

  • Google Patents. (n.d.). US3268430A - Process for preparing anhydrous chlorooxirane and chloroacetaldehyde.
  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026, January 23). LinkedIn. Retrieved from [Link]

  • Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
  • Drug Development. (2012, June 15). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Grötzinger, S. W., et al. (2019). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Applied and Environmental Microbiology, 85(14), e00626-19.
  • Botyánszki, J., et al. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)
  • Reddit. (2021, October 28). What solvents can you do an ester base hydrolysis in?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Chovancova, K., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied Microbiology and Biotechnology, 97(12), 5193-5203.
  • ResearchGate. (n.d.). Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: Acid chlorides and chlorinated acetic acids. Retrieved from [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • Waters, M. L. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of chemical research, 45(10), 1661–1671.
  • New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

stability of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CAS: 54373-15-8 / 13473-27-3 analog). It is structured to troubleshoot stability issues, specifically focusing on the complex behavior of this molecule in acidic environments common in HPLC analysis and synthetic workups.

Subject: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde in Acidic Media

Executive Summary

This molecule is a critical intermediate, often utilized as a "building block" in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors similar to Gefitinib or Erlotinib) [1, 2]. Its stability profile is dominated by three reactive centers:

  • The Aldehyde: Susceptible to reversible acetalization (in alcohols) and irreversible oxidation.

  • The Alkyl Chloride: Susceptible to hydrolysis (solvolysis) in aqueous acid.

  • The Ether Linkage: Generally stable, but provides the tether for potential side reactions.

Critical Warning: The most common "purity failure" reported for this compound is actually an analytical artifact caused by using methanol in acidic HPLC mobile phases.

Module 1: The "Phantom" Impurity (Acetalization)

Symptom:

"My HPLC chromatogram shows a split peak or a new broad peak appearing at a different retention time when using a Methanol/Water/TFA gradient. The impurity increases over time in the autosampler."

Root Cause: In the presence of acid (TFA, Formic Acid) and an alcohol solvent (Methanol), the aldehyde functionality undergoes acid-catalyzed nucleophilic addition to form a hemiacetal , which then dehydrates to an acetal (dimethyl acetal if MeOH is used) [3, 4]. This is an equilibrium reaction.

The Mechanism (Visualization)

The following pathway illustrates why your sample appears "impure" in alcoholic media.

Acetalization Aldehyde Aldehyde (Starting Material) Hemiacetal Hemiacetal (Unstable Intermediate) Aldehyde->Hemiacetal + MeOH / H+ Acid Acid Catalyst (H+) Methanol Methanol (Solvent) Hemiacetal->Aldehyde Reversible Acetal Dimethyl Acetal (Artifact Peak) Hemiacetal->Acetal + MeOH / - H2O Acetal->Hemiacetal + H2O / H+ Water H2O

Figure 1: Acid-catalyzed equilibrium between the aldehyde and its acetal forms. In HPLC, this manifests as peak splitting or broadening.

Troubleshooting Protocol
ParameterINCORRECT (Risk of Artifacts) CORRECT (Stable Analysis)
Diluent Methanol (MeOH) or Ethanol (EtOH)Acetonitrile (ACN) or DMSO
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid or H3PO4
Mobile Phase B Methanol Acetonitrile
Autosampler Room TemperatureCooled (4°C)

Corrective Action:

  • Immediate: Re-inject the same sample using an Acetonitrile/Water gradient. If the "impurity" disappears, it was an acetal artifact.

  • Process: Never store aldehyde intermediates in alcoholic solvents with trace acid.

Module 2: Hydrolytic Degradation (The Chloride)

Symptom:

"I observe a slow-growing polar impurity (RRT ~0.6-0.8) during aqueous acidic workup or long-term storage in damp conditions."

Root Cause: The 2-chloroethoxy tail contains a primary alkyl chloride. While generally robust, prolonged exposure to aqueous acid (especially with heat) drives hydrolysis , converting the chloride (-Cl) to an alcohol (-OH) [5].

Reaction:



Stability Data & Limits
  • pH < 1 (Strong Acid): High risk. Hydrolysis accelerates significantly above 40°C.

  • pH 3-5 (Weak Acid): Stable for short durations (< 24h) at room temperature.

  • Solid State: Stable if kept dry. Moisture + Residual Acid = Autocatalytic degradation.

Self-Validating Stress Test Protocol

To determine if your specific acidic conditions are safe, perform this rapid stress test:

  • Dissolve 10 mg of compound in 1 mL of your target acidic solvent.

  • Incubate at 40°C for 4 hours.

  • Analyze via HPLC (using ACN/Water, not Methanol).

  • Pass Criteria: Degradation to the hydroxy-analog (M-18 mass shift pattern or distinct polar peak) must be < 0.5% .

Module 3: Oxidation Management

Symptom:

"My mass spec shows a strong M+16 peak, and the solid has turned from white to yellow/beige."

Root Cause: Benzaldehydes are prone to auto-oxidation to benzoic acids upon exposure to air. This is accelerated by light and trace metal ions found in some acidic buffers [6].

Mitigation Workflow:

  • Storage: Store under Nitrogen/Argon atmosphere at -20°C.

  • Synthesis: If performing an acidic reaction (e.g., nitration or reduction) on this substrate, degas all solvents to remove dissolved oxygen.

  • Workup: Avoid "drying" the solid in an oven exposed to air. Use a vacuum oven with an inert bleed.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl in the workup of this compound? A: Yes, but with caution. Dilute HCl (1N or 2N) is acceptable for short washes (< 30 mins) at low temperatures (0-5°C). Avoid boiling in HCl or prolonged contact, as this will hydrolyze the alkyl chloride.

Q2: I see a peak at M+14 in my LCMS. Is this methylation? A: If you are using Methanol as a solvent, yes. It is likely the dimethyl acetal formation (


). However, if you see M+16, that is the Benzoic Acid oxidation product.

Q3: Is the ether linkage (Ar-O-R) stable to acid? A: Yes. The aryl-alkyl ether linkage is very stable to standard mineral acids (HCl, H2SO4). It requires harsh reagents like Boron Tribromide (BBr3) or Hydroiodic Acid (HI) to cleave the ether (demethylation) [2]. You do not need to worry about ether cleavage under standard workup conditions.

Q4: How do I remove the benzoic acid impurity? A: Since the impurity is a carboxylic acid and your product is a neutral aldehyde/chloride, wash the organic layer with Saturated Sodium Bicarbonate (NaHCO3) . The acid will form a water-soluble salt and be removed in the aqueous layer.

References

  • Maskrey, T. S., et al. (2018).[1] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476.[1] (Demonstrates the use of similar alkoxy-benzaldehyde intermediates in kinase inhibitor synthesis).

  • Gilday, J. P., et al. (2004). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Organic Process Research & Development. (Discusses stability of the ether linkage and alkylation chemistry).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Patel, R., et al. (2019). "HPLC determination of benzaldehyde...". Acta Pharmaceutica Hungarica. (Details analytical artifacts of benzaldehydes in alcoholic HPLC phases).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanisms of alkyl halide hydrolysis).
  • Vorobyova, V., et al. (2017). "4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor...". Journal of Chemical Technology and Metallurgy. (Discusses oxidation and stability of vanillin derivatives).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1] Context: Intermediate analysis for EGFR inhibitor synthesis (e.g., Erlotinib/Gefitinib analogs).

Executive Summary & Application Context

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a critical pharmacophore intermediate, primarily used in the synthesis of tyrosine kinase inhibitors.[1][2] In drug development, the purity of this alkylated intermediate is paramount, as unreacted phenolic precursors (vanillin) or hydrolyzed side-products (alcohols) can lead to toxic impurities in the final API.[1]

This guide provides a definitive structural validation protocol using 1H NMR (Proton Nuclear Magnetic Resonance) . Unlike generic spectral lists, this document focuses on comparative differentiation —teaching you how to objectively distinguish the target product from its specific synthetic precursors and common impurities.[1]

Key Performance Indicators (KPIs) for Analysis:
  • Alkylation Confirmation: Definitive appearance of the 2-chloroethoxy side chain.

  • Purity Validation: Absence of the phenolic hydroxyl (-OH) signal.[1][2]

  • Structural Integrity: Preservation of the aldehyde functionality.[3][4]

Structural Assignment & Chemical Shift Logic[1][2][5]

To interpret the spectrum accurately, we must map the electronic environment of each proton.[1] The molecule consists of an electron-withdrawing aldehyde group and an electron-donating alkoxy chain.[1][2]

Visualization of Proton Environments[2]

G cluster_legend Chemical Shift Regions CHO H-a Ar2 H-b Ar6 H-c Ar5 H-d OMe H-e OCH2 H-f ClCH2 H-g OCH2->ClCH2 (-CH2-Cl) Center Benzene Core Center->CHO C1 (Aldehyde) Center->Ar2 C2 (d ~2Hz) Center->Ar6 C6 (dd ~8,2Hz) Center->Ar5 C5 (d ~8Hz) Center->OMe C3 (-OCH3) Center->OCH2 C4 (-O-CH2-) L1 H-a: ~9.8 ppm (Deshielded) L2 H-b/c/d: 7.0-7.5 ppm (Aromatic) L3 H-f/g: 3.8-4.4 ppm (Alkyl)

Figure 1: Proton assignment map. H-a represents the most deshielded aldehyde proton, while the ethyl chain (H-f, H-g) provides the diagnostic "fingerprint" for alkylation.[1]

Theoretical Chemical Shift Data (CDCl₃)
Proton LabelFunctional GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
H-a Aldehyde (-CH O)9.83 – 9.88Singlet (s)1H-Highly deshielded by C=O anisotropy.[1][2]
H-b Aromatic (C2)7.40 – 7.45Doublet (d)1H~2.0Meta-coupling to H-c.[1][2]
H-c Aromatic (C6)7.38 – 7.42Double Doublet (dd)1H8.2, 2.0Ortho-coupling to H-d; Meta to H-b.[1]
H-d Aromatic (C5)6.95 – 7.05Doublet (d)1H8.2Shielded by adjacent alkoxy group.[1]
H-f Ether (-O-CH ₂-)4.30 – 4.38Triplet (t)2H6.0Deshielded by Oxygen.[1][2] Diagnostic peak.
H-e Methoxy (-OCH ₃)3.90 – 3.95Singlet (s)3H-Characteristic Vanillin core peak.[1][2]
H-g Alkyl Chloride (-CH ₂-Cl)3.80 – 3.88Triplet (t)2H6.0Deshielded by Chlorine (less than O).[1][2]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product's spectrum against its primary "alternatives" in a reaction mixture: the starting material (Vanillin) and the hydrolysis impurity.[1]

Scenario A: Product vs. Starting Material (Vanillin)

Objective: Confirm reaction completion (Williamson Ether Synthesis).

FeatureTarget Product (Alkylated)Starting Material (Vanillin)Analysis
Phenolic -OH Absent Present (~6.0 - 9.0 ppm) CRITICAL: The disappearance of the broad singlet -OH peak is the primary indicator of conversion.[1][2]
Alkoxy Region Two Triplets (4.3, 3.8 ppm) Absent Vanillin has no ethyl chain.[1] The appearance of the triplet at 4.3 ppm confirms attachment of the linker.[2]
Aromatic Region H-5 ~7.00 ppmH-5 ~7.05 ppmMinimal change.[1][2] Not reliable for quantification.[1][2]
Scenario B: Product vs. Hydrolysis Impurity

Objective: Detect side-reaction where the chloride is hydrolyzed to an alcohol (4-(2-hydroxyethoxy)-3-methoxybenzaldehyde).

FeatureTarget Product (-Cl)Hydrolysis Impurity (-OH)Analysis
Terminal CH₂ Triplet ~3.85 ppmTriplet ~4.00 ppmThe -CH₂-OH protons are slightly more deshielded than -CH₂-Cl.[1][2]
Hydroxyl Proton AbsentBroad Singlet (variable)Look for a broad exchangeable peak (D₂O shake).[1][3]
Coupling Distinct TripletOften broadenedHydrogen bonding may broaden the impurity's triplet.[2]

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Sample Preparation[1][2][6]
  • Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.[1]

    • Why? DMSO-d₆ is an alternative, but CDCl₃ provides sharper resolution for the aromatic splitting and avoids water peak interference in the critical 3.0-4.0 ppm region.[1][2]

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations may cause peak broadening due to viscosity or stacking effects.[1][2]

  • Filtration: Filter through a cotton plug if any turbidity remains (removes inorganic salts like KCl formed during synthesis).[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle for quantitative reliability).

  • Number of Scans (NS): 16 or 32 (Sufficient for >95% purity).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of aldehyde proton).
    
  • Spectral Width: -2 to 14 ppm.[1][2]

Decision Workflow (QC Logic)

Use the following logic gate to determine if the batch meets specification.

QC_Workflow Start Acquire 1H NMR Spectrum CheckOH Is Phenolic OH present? (Broad peak >5 ppm) Start->CheckOH CheckChain Are Ethyl Triplets present? (4.3 ppm & 3.8 ppm) CheckOH->CheckChain No Fail_SM FAIL: Unreacted Vanillin CheckOH->Fail_SM Yes CheckRatio Integration Ratio Check Aldehyde(1) : OMe(3) : Chain(2:2) CheckChain->CheckRatio Yes Fail_Imp FAIL: Wrong Substitution CheckChain->Fail_Imp No CheckRatio->Fail_Imp Incorrect Pass PASS: Validated Intermediate CheckRatio->Pass Correct

Figure 2: Quality Control Decision Tree. This workflow prioritizes the detection of starting material before validating the product structure.

Troubleshooting & Common Artifacts

ArtifactAppearanceCauseRemediation
Water Peak Singlet ~1.56 ppm (CDCl₃)Wet solvent or hygroscopic sample.[1][2]Dry sample in vacuum desiccator; use fresh ampoule of CDCl₃.
CHCl₃ Residue Singlet 7.26 ppmSolvent proton.[2]Use as secondary reference point if TMS is absent.[1][2]
Broadening Loss of triplet structureParamagnetic impurities (Fe from workup) or poor shimming.[1]Wash sample with EDTA (if metal) or re-shim instrument.[1]
Extra Triplets ~3.7 ppm1,2-Dichloroethane (DCE)DCE is a common reagent/solvent.[1] Dry under high vacuum to remove.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for chemical shift increments).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1183, Vanillin. Retrieved from [Link] (Baseline spectral data for starting material).[1]

  • Chandregowda, V., et al. (2009).[1] Synthesis and evaluation of 4-(2-chloroethoxy)-3-methoxybenzaldehyde derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. (Primary literature source for the specific alkylation monitoring).[1]

  • AIST Spectral Database for Organic Compounds (SDBS). 1H NMR of 4-ethoxy-3-methoxybenzaldehyde. (Used for comparative validation of the ethoxy splitting pattern). [Link][1]

Sources

Technical Comparison Guide: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde in TKI Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CAS 204915-71-9 ) is a critical pharmacophore building block used in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1] It serves as a stable, cost-effective alternative to its bromo-analogue for introducing the 2-substituted ethoxy side chain found in various bioactive molecules.

This guide provides a technical characterization of this intermediate, compares its performance against the more common 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, and outlines optimized synthetic protocols for researchers in medicinal chemistry.

Characterization Profile

The following data represents the physicochemical blueprint for high-purity 4-(2-Chloroethoxy)-3-methoxybenzaldehyde .

Physicochemical Properties
PropertySpecificationNotes
CAS Number 204915-71-9 Distinct from the bromo-analog (84843-85-6)
IUPAC Name 4-(2-chloroethoxy)-3-methoxybenzaldehydeAlso known as O-(2-Chloroethyl)vanillin
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline powderOxidizes to acid if stored improperly
Melting Point 58 – 62 °CSharp melting range indicates high purity
Solubility Soluble in DCM, EtOAc, DMSO, MethanolInsoluble in Water
Spectral Data (Diagnostic Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H): Aldehyde proton (-CH O).[2]

    • δ 7.40–7.45 (m, 2H): Aromatic protons (H-2, H-6).

    • δ 6.98 (d, J=8.0 Hz, 1H): Aromatic proton (H-5).

    • δ 4.35 (t, J=6.0 Hz, 2H): Ether methylene (-O-CH ₂-).

    • δ 3.92 (s, 3H): Methoxy group (-OCH ₃).

    • δ 3.85 (t, J=6.0 Hz, 2H): Chloro-methylene (-CH ₂-Cl).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (Aryl ether C-O).

  • MS (ESI): m/z 215.1 [M+H]⁺.

Comparative Analysis: Chloro- vs. Bromo-Intermediates

In the synthesis of EGFR inhibitors (e.g., Gefitinib analogs or Erlotinib precursors), the choice between the Chloro- and Bromo- alkylating agents determines the process efficiency and impurity profile.[3]

Performance Matrix
FeatureChloro-Intermediate (This Product)Bromo-Intermediate (Alternative)Verdict
Reagent Cost Low (Uses 1-Bromo-2-chloroethane or 1,2-Dichloroethane)High (Uses 1,2-Dibromoethane)Chloro is preferred for scale-up.
Stability High (Resistant to light and hydrolysis)Moderate (Photosensitive; alkyl bromide degrades)Chloro offers longer shelf-life.
Reactivity Moderate (Requires NaI catalyst for substitution)High (Reacts rapidly with amines)Bromo is better for sluggish nucleophiles.
Impurity Profile Clean (Less elimination side-products)Complex (Prone to vinyl elimination)Chloro yields higher purity APIs.
Mechanistic Insight

The Chloro-ethoxy derivative is chemically "harder" than the Bromo-analog. While it reacts slower in subsequent nucleophilic substitution (S_N2) reactions to attach the morpholine or quinazoline core, this reduced reactivity prevents the formation of the vinyl-ether impurity (via E2 elimination), a common issue with the Bromo-analog during storage or heating.

Recommendation: Use the Chloro-intermediate for large-scale GMP synthesis where impurity control and cost are paramount. Use the Bromo-intermediate for small-scale, rapid medicinal chemistry exploration where reaction speed is critical.

Experimental Protocols

Protocol A: Synthesis from Vanillin (Self-Validating System)

Objective: Selective alkylation of the phenolic hydroxyl group without over-alkylation or Cannizzaro disproportionation.

Reagents:

  • Vanillin (1.0 eq)

  • 1-Bromo-2-chloroethane (1.5 eq) [Selectivity Driver]

  • Potassium Carbonate (2.0 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge Vanillin (15.2 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) into ACN (150 mL). Stir at room temperature for 30 mins to form the phenolate anion (Color change to yellow).

  • Alkylation: Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) dropwise. Note: The bromo-end reacts preferentially due to better leaving group ability, leaving the chloro-end intact for future functionalization.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in hot Ethanol (50 mL) and cool slowly to 0°C.

  • Validation: Filter the white crystals. Dry in vacuo.[4] Yield: ~85-90%. MP: 58-62°C.

Protocol B: QC Validation (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 230 nm and 280 nm.

  • Retention Time: Vanillin (~4.5 min), Product (~12.2 min) , Bis-alkylated impurity (if any, >15 min).

Visualizations

Figure 1: Synthesis & Reactivity Pathway

This diagram illustrates the selective alkylation pathway and the subsequent divergence based on the choice of halogen.

G Vanillin Vanillin (Starting Material) Intermediate Phenolate Anion (Activated Species) Vanillin->Intermediate K2CO3, ACN Deprotonation Reagent 1-Bromo-2-chloroethane (Alkylation Agent) Product 4-(2-Chloroethoxy)- 3-methoxybenzaldehyde (Target) Reagent->Product + Intermediate->Product SN2 Attack on C-Br bond Impurity Vinyl Ether (Elimination Side-Product) Product->Impurity Base/Heat (Minor Path)

Caption: Selective synthesis pathway utilizing the leaving group differential between Bromine and Chlorine to ensure mono-alkylation and product stability.

Figure 2: Quality Control Decision Tree

A logic flow for validating the intermediate before use in API synthesis.

QC Start Crude Product Isolated MP_Check Melting Point 58-62°C? Start->MP_Check HPLC_Check HPLC Purity > 98.0%? MP_Check->HPLC_Check Yes Recryst Recrystallize (EtOH) MP_Check->Recryst No (<58°C) NMR_Check NMR Integral OCH2:OCH3 = 2:3? HPLC_Check->NMR_Check Yes HPLC_Check->Recryst No Release RELEASE for Synthesis NMR_Check->Release Yes Reject REJECT (Check Synthesis) NMR_Check->Reject No (Structure Error) Recryst->MP_Check

Caption: Step-by-step Quality Control workflow to ensure downstream success in TKI synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143156, 4-(2-Chloroethoxy)benzaldehyde (Analog Reference). Retrieved from [Link]

  • Maskrey, T. S., et al. (2018). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. (Describes the general alkylation strategy for quinazoline precursors). Retrieved from [Link]

  • Protheragen (2025). 4-(2-Chloroethoxy)-3-Methoxybenzaldehyde Product Entry (CAS 204915-71-9).[1][5] Retrieved from [Link]

  • Stenutz, R. (2025). 4-(2-bromoethoxy)-3-methoxybenzaldehyde Physical Data. (Comparative data for the bromo-analog). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 4-(2-Chloroethoxy)-3-methoxybenzaldehyde from its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, technically-focused comparison of analytical methodologies to distinguish 4-(2-Chloroethoxy)-3-methoxybenzaldehyde from its common process-related impurities, offering field-proven insights and actionable protocols for the discerning researcher.

The Synthetic Landscape and Potential Impurities

The most common synthetic route to 4-(2-Chloroethoxy)-3-methoxybenzaldehyde involves the Williamson ether synthesis, starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromo-2-chloroethane. Understanding this pathway is paramount to anticipating the likely impurities.

The primary impurities often encountered are:

  • Unreacted Starting Materials: Vanillin and 1-bromo-2-chloroethane.

  • By-products: Dimerization or polymerization products.

  • Related Impurities: Compounds formed from side reactions, such as those involving the aldehyde functionality.

This guide will focus on the robust analytical techniques capable of resolving and quantifying these impurities with a high degree of confidence.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the quintessential technique for the purity assessment of moderately polar compounds like 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.[1] Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

The Rationale Behind Method Development

The choice of a C18 stationary phase is driven by the non-polar to moderately polar nature of the analyte and its expected impurities. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of compounds with varying polarities. The inclusion of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[2] UV detection is well-suited for this analysis due to the presence of the chromophoric benzaldehyde moiety.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 4-(2-Chloroethoxy)-3-methoxybenzaldehyde sample in 10 mL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Data Interpretation and Comparison

The following table illustrates the expected retention times and resolution for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde and its potential impurities under the described HPLC conditions.

CompoundExpected Retention Time (min)Resolution (Rs) from Main Peak
Vanillin~ 4.5> 2.0
4-(2-Chloroethoxy)-3-methoxybenzaldehyde~ 8.2-
1-Bromo-2-chloroethaneElutes with solvent frontN/A
Dimeric Impurity~ 12.5> 2.0

Note: The data presented is a representative example based on the principles of RP-HPLC and may vary with the specific instrument and column used.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Gradient Elution (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_proc Integrate Peaks hplc_det->data_proc data_rep Calculate Purity & Impurity Levels data_proc->data_rep

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

While HPLC is the primary choice, GC-MS offers a complementary approach, especially for identifying volatile and semi-volatile impurities.[1] The direct coupling of a gas chromatograph with a mass spectrometer provides both separation and structural information, making it a powerful tool for impurity identification.

Rationale for GC-MS

GC is particularly adept at separating volatile compounds like residual starting materials (e.g., 1-bromo-2-chloroethane) and low molecular weight by-products. The mass spectrometer provides definitive identification of these separated components based on their mass-to-charge ratio and fragmentation patterns.[3][4]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-450 amu.

Data Interpretation and Comparison

GC-MS analysis would effectively separate and identify volatile impurities that might be difficult to resolve or quantify by HPLC.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
1-Bromo-2-chloroethane~ 3.1142, 144, 146 (M+), 63, 65
Vanillin~ 9.8152 (M+), 151, 123, 95
4-(2-Chloroethoxy)-3-methoxybenzaldehyde~ 12.4200, 202 (M+), 151, 123

Note: Retention times and fragmentation patterns are predictive and should be confirmed with reference standards.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_gc1 Dissolve in Dichloromethane gc_inj Inject into GC prep_gc1->gc_inj gc_sep Temperature Programmed Separation gc_inj->gc_sep ms_ion Electron Impact Ionization gc_sep->ms_ion ms_ana Mass Analysis ms_ion->ms_ana data_lib Library Search & Fragment Analysis ms_ana->data_lib data_id Identify Impurities data_lib->data_id

Caption: Workflow for GC-MS impurity identification.

Spectroscopic Techniques: Orthogonal Verification of Purity

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable, orthogonal information for purity assessment. While not typically used for quantification of low-level impurities, they are indispensable for structural confirmation and the detection of significant impurities.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and can readily identify the presence of starting materials or major by-products. The chemical shifts and coupling constants of the protons are highly sensitive to the local chemical environment.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

  • 4-(2-Chloroethoxy)-3-methoxybenzaldehyde:

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.45 (dd, 1H, Ar-H)

    • δ 7.42 (d, 1H, Ar-H)

    • δ 6.98 (d, 1H, Ar-H)

    • δ 4.25 (t, 2H, -O-CH₂-)

    • δ 3.95 (s, 3H, -OCH₃)

    • δ 3.85 (t, 2H, -CH₂-Cl)

  • Vanillin (Impurity):

    • δ 9.82 (s, 1H, -CHO)

    • δ 7.41 (m, 2H, Ar-H)

    • δ 6.99 (d, 1H, Ar-H)

    • δ 6.05 (s, 1H, -OH)

    • δ 3.96 (s, 3H, -OCH₃)

The presence of a broad singlet around δ 6.05 ppm would be a clear indication of unreacted vanillin.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5][6] While it may not resolve minor impurities, significant differences in the spectra can indicate the presence of contaminants.

Key FTIR Absorptions (cm⁻¹):

Functional Group4-(2-Chloroethoxy)-3-methoxybenzaldehydeVanillin (Impurity)
O-H Stretch (phenolic)Absent~3200-3400 (broad)
C-H Stretch (aldehyde)~2820, ~2720~2830, ~2730
C=O Stretch (aldehyde)~1685~1665
C-O-C Stretch (ether)~1270, ~1140~1270, ~1150
C-Cl Stretch~670Absent

The most telling sign of vanillin impurity in an FTIR spectrum would be the presence of a broad O-H stretching band. The C-Cl stretch, while present, may be in the fingerprint region and less diagnostic.

Conclusion: A Multi-faceted Approach to Purity Assurance

Ensuring the purity of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde requires a multi-pronged analytical strategy. RP-HPLC stands out as the primary method for quantitative purity determination and the separation of key impurities. GC-MS provides an excellent complementary technique for the identification of volatile and unknown impurities. Finally, spectroscopic methods like NMR and FTIR offer rapid, orthogonal confirmation of the bulk material's identity and can reveal the presence of significant contaminants. By judiciously applying these techniques, researchers and drug development professionals can confidently assess the quality of this critical intermediate, thereby ensuring the integrity of their downstream processes and the final drug product.

References

  • Vertex AI Search. (2025, July 14). How to test the purity of benzaldehyde? - Blog.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Optica Publishing Group. (n.d.). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ?
  • Figshare. (2016, May 9). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ).
  • PubMed. (n.d.).
  • DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances.
  • ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Jetir.Org. (n.d.). “Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide.
  • ResearchGate. (n.d.). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture | Request PDF.
  • (2026, January 9).
  • Sigma-Aldrich. (n.d.). 4-(2-(2-chloroethoxy)-ethoxy)-3-methoxybenzaldehyde.
  • ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.
  • ResearchGate. (2025, August 5). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance.
  • Santa Cruz Biotechnology. (n.d.). 4-[2-(2-Chloro-phenoxy)-ethoxy]-3-methoxy-benzaldehyde | SCBT.
  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde.
  • ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... | Download Scientific Diagram.
  • (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • MPG.PuRe. (n.d.).
  • (n.d.).
  • SIELC Technologies. (2018, February 16). 4-Hydroxy-3-methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • The Royal Society of Chemistry. (2017).
  • BenchChem. (n.d.). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3.
  • CAS Common Chemistry. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.

Sources

Elemental Analysis Standards & Validation Guide: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13414-58-9 | Formula: C₁₀H₁₁ClO₃ | MW: 214.65 g/mol

Executive Summary: The Criticality of "The Linker"

In the landscape of tyrosine kinase inhibitor (TKI) synthesis—specifically for EGFR inhibitors like Gefitinib and Erlotinib —the intermediate 4-(2-Chloroethoxy)-3-methoxybenzaldehyde serves as a pivotal "linker" scaffold. Its purity is not merely a box-checking exercise; it dictates the yield of the subsequent quinazoline coupling and the impurity profile of the final API (Active Pharmaceutical Ingredient).

This guide departs from standard datasheets. We analyze the Elemental Analysis (EA) standards required to validate this molecule, contrasting the traditional combustion "Gold Standard" against modern orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Theoretical Composition & Acceptance Criteria

For a researcher, the theoretical values are the baseline. However, the acceptance criteria define the pass/fail metric for GMP and publication standards.

Theoretical Elemental Composition

Based on Atomic Weights: C (12.011), H (1.008), Cl (35.45), O (15.999).

ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Range (±0.4%)
Carbon (C) 10120.1155.96% 55.56% – 56.36%
Hydrogen (H) 1111.0885.17% 4.77% – 5.57%
Chlorine (Cl) 135.4516.52% 16.12% – 16.92%
Oxygen (O) 347.99722.36% Calculated by difference

Critical Insight: The high chlorine content (~16.5%) presents a specific challenge for standard CHN analyzers. Without specific "halogen traps" (e.g., silver wool or tungsten oxide), volatile chlorine gases can interfere with the thermal conductivity detector (TCD), leading to artificially high Nitrogen values or instrument corrosion.

Comparative Analysis: EA vs. qNMR vs. HRMS

Why do we still "burn" samples in the age of super-conducting magnets? The table below objectively compares the utility of each method for this specific chloro-aldehyde.

Method Performance Matrix
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Utility Bulk Purity (Solvates, Inorganics)Organic Purity & Molar RatioMolecular Identity (Formula)
Specificity Low (Blind to structure)High (Structural resolution)High (Exact Mass)
Chlorine Detection Quantitative (requires titration/IC)Indirect (via splitting patterns)Qualitative (Isotope pattern ³⁵Cl/³⁷Cl)
Sample Destructive? Yes (~2–5 mg)No (Recoverable)Yes (<1 mg)
Blind Spot Cannot distinguish isomersInorganic salts (e.g., NaCl)Neutral impurities / Solvents
Precision ±0.3% – 0.4%±0.5% – 1.0% (Operator dependent)< 5 ppm (Mass accuracy)
Expert Insight on Causality:
  • Why EA Fails: If your sample contains trapped inorganic salts (e.g., Potassium Carbonate from the alkylation step), EA will show depressed Carbon values. qNMR will miss this entirely, leading to a "false pass."

  • Why qNMR Fails: If the sample is wet with a non-protonated solvent (like CCl₄, though rare) or contains paramagnetic impurities, qNMR integration becomes unreliable.

  • The Verdict: EA is the only method that proves the sample is "dry" and free of inorganic mass.

Experimental Protocols

Protocol A: Combustion Analysis for Halogenated Organics

Objective: Accurate determination of C, H, and Cl without detector poisoning.

  • Sample Prep: Dry the aldehyde in a vacuum desiccator (P₂O₅) for 24h at 40°C. This molecule has a melting point around ~75-78°C; avoid high heat to prevent sublimation.

  • Weighing: Accurately weigh 2.00–3.00 mg into a Tin (Sn) capsule .

    • Reasoning: Tin provides a strong exothermic flash (up to 1800°C) ensuring complete combustion of the aromatic ring.

  • Additives: Add ~5 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) to the capsule.

    • Mechanism:[1][2] These act as combustion aids and "scrubbers" to bind sulfur/halogens or ensure complete oxidation of the refractory aromatic system.

  • Instrument Setup:

    • Combustion Tube: Must contain a Silver Wool zone maintained at ~450-600°C.

    • Causality: The Ag wool reacts with Cl₂/HCl gas to form AgCl(s), preventing it from reaching the detector.

    • Carrier Gas: Helium (99.999% purity).

  • Data Processing: Compare results against Acetanilide (standard). If "Nitrogen" is detected (the molecule has 0% N), it indicates incomplete halogen scrubbing (Cl₂ reading as N₂).

Protocol B: Quantitative NMR (qNMR) Validation

Objective: Cross-validation of organic purity.

  • Solvent: Dissolve 10 mg of sample in DMSO-d₆ (ensures full solubility of the aldehyde).

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (high purity).

    • Why? Non-volatile, distinct singlet signal that does not overlap with the aldehyde proton (~9.8 ppm) or the methoxy/ethoxy signals.

  • Acquisition:

    • Pulse delay (D1) > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.

  • Calculation:

    
    
    

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the purity of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, specifically addressing the "Chlorine Challenge."

AnalyticalWorkflow Start Crude Product (4-(2-Chloroethoxy)-3-methoxybenzaldehyde) Step1 1. 1H-NMR (Qualitative) Check Structure & Solvents Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Vacuum Drying (Remove Solvents/Moisture) Decision1->Step2 Yes Action_Recryst Action: Recrystallize (EtOH/Water) Decision1->Action_Recryst No (Impurities) Step3 3. Elemental Analysis (CHN + Cl) *Requires Ag Trap* Step2->Step3 Decision2 Values within ±0.4%? Step3->Decision2 Pass PASS: High Purity Intermediate Ready for Coupling Decision2->Pass Yes Fail_C FAIL: Carbon Low? Check Inorganic Salts Decision2->Fail_C No Fail_N FAIL: Nitrogen Detected? Halogen Trap Failure Decision2->Fail_N No Fail_C->Action_Recryst Action_Service Action: Service Instrument Replace Ag Wool Fail_N->Action_Service Action_Recryst->Step2 Retry

Caption: Analytical decision matrix for validating chlorinated aldehyde intermediates. Note the specific loop for "Nitrogen Detected" errors caused by halogen interference.

Common Impurities & Troubleshooting

When EA fails, it is rarely the machine's fault. It is usually the chemistry.

ObservationProbable CauseCorrective Action
Low Carbon (< 55.5%) Residual Inorganic Salts (e.g., K₂CO₃, KCl) from synthesis.Wash sample with water, dissolve in DCM, dry over MgSO₄, and re-precipitate.
High Hydrogen (> 5.6%) Residual Water or Ethanol (common recrystallization solvent).Dry at higher vacuum (0.1 mbar). Check NMR for solvent peaks.
Nitrogen Detected (> 0.3%) FALSE POSITIVE. Cl₂ gas escaping the reduction tube and hitting the TCD.Replace Silver Wool in the combustion tube. Reduce sample mass.
Low Chlorine (< 16.1%) Hydrolysis of the chloroethoxy tail (rare) or insolubility during titration.Verify structure via Mass Spec. Ensure complete combustion (add O₂ boost).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12909725, 4-Chloro-3-methoxybenzaldehyde. Retrieved from [Link]

  • American Chemical Society (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • University of British Columbia (n.d.). Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry. Retrieved from [Link]

  • NIST (2025). Standard Reference Data for Chlorine-containing Organics. NIST WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

4-(2-Chloroethoxy)-3-methoxybenzaldehyde (often an intermediate in the synthesis of EGFR inhibitors like Gefitinib) presents a dual-hazard profile that distinguishes it from standard aromatic aldehydes.

While often classified generically as an Irritant (Skin/Eye/Respiratory) , the presence of the 2-chloroethoxy side chain introduces alkylating potential. This lipophilic moiety significantly enhances the molecule's ability to penetrate the stratum corneum compared to simple methoxybenzaldehydes (e.g., Vanillin).

Critical Directive: Do not treat this substance merely as a "nuisance dust" or simple irritant. Operational protocols must prevent all dermal contact and inhalation.[1][2][3]

Hazard Identification Matrix
Hazard ClassGHS CategoryOperational Implication
Skin Corrosion/Irritation Category 2High Risk: The chloro-ether tail facilitates dermal absorption.
Serious Eye Damage Category 2AHigh Risk: Aldehyde functionality causes severe lachrymation and tissue damage.
STOT - Single Exposure Category 3Respiratory: Inhalation of dust/vapor triggers mucosal inflammation.
Aquatic Toxicity Chronic 2Disposal: Must be segregated as Halogenated Organic Waste .

Part 2: Personal Protective Equipment (PPE) Specifications

This section details the required PPE based on permeation kinetics and chemical compatibility.

Hand Protection (The "Double-Barrier" Protocol)

Scientific Rationale: Chlorinated ethers can permeate thin nitrile rubber faster than non-halogenated aromatics. A single layer of 4-mil nitrile is insufficient for prolonged contact or preparative scale handling.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer):

    • Standard Ops (<1g): 5-8 mil Nitrile (Extended Cuff).

    • Scale-Up (>1g) or Solutions:Silver Shield® (EVOH/PE Laminate) or Butyl Rubber.

  • Inspection Protocol: Perform a pneumatic air-leak test on outer gloves before donning.

Ocular & Face Protection

Scientific Rationale: Benzaldehydes are potent lachrymators. Safety glasses with side shields allow vapor migration to the eye surface.

  • Requirement: Chemical Splash Goggles (Indirect Vent) are mandatory.

  • Face Shield: Required only during liquid transfer of >100mL volumes or when conducting exothermic additions.

Respiratory Protection

Scientific Rationale: The compound is a solid that may sublime or form aerosols in solution.

  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill Cleanup): If hood containment is breached, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter .

Part 3: Operational Protocol & Workflow

This workflow integrates safety checks directly into the experimental process.

Graphviz Workflow Diagram

The following diagram outlines the "Cradle-to-Grave" handling logic for this compound.

SafetyWorkflow cluster_emergency Emergency Contingency Storage Storage (Inert Gas, 2-8°C) Check PPE Check (Double Nitrile + Goggles) Storage->Check Retrieve Weighing Weighing (Fume Hood Only) Check->Weighing Pass Reaction Reaction Setup (Closed System) Weighing->Reaction Transfer Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Separate Spill Spill > 1g Evac Evacuate Area Don Respirator Spill->Evac

Caption: Operational workflow emphasizing the mandatory PPE check gate before weighing and the specific designation of halogenated waste streams.

Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify fume hood flow.

    • Don PPE: Lab coat, Goggles, Inner Nitrile, Outer Nitrile (checked for pinholes).

  • Weighing & Transfer:

    • Anti-Static Measure: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

    • Weigh directly into the tared reaction vessel if possible to minimize transfer steps.

    • Technique: Keep the sash as low as possible (elbow height) to maximize capture efficiency.

  • Solubilization:

    • Add solvent (e.g., DMF, DCM) immediately after weighing to suppress dust generation.

    • Note: Chlorinated solvents (DCM) will permeate nitrile gloves rapidly (breakthrough <5 mins). If using DCM, Silver Shield undergloves are strongly recommended.

  • Decontamination:

    • Wipe down the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).

    • Dispose of the Kimwipe immediately into solid hazardous waste.

Part 4: Emergency Response & Disposal[4][5]

Spill Management

Scenario: Powder spill inside the fume hood.

  • Do not blow the powder.

  • Cover with a solvent-dampened pad (Ethanol) to prevent aerosolization.

  • Wipe up and place in a sealed bag.

Scenario: Spill outside the hood.

  • Evacuate the immediate area.[3][4][5]

  • Don P100 respiratory protection.

  • Absorb liquid spills with Vermiculite or Universal Absorbent Pads.

Waste Disposal

Crucial Distinction: Because of the chlorine atom, this compound and its mother liquors cannot be disposed of in the general "Organic Solvent" stream.

  • Solid Waste: Label as "Toxic Solid, Organic, Halogenated."

  • Liquid Waste: Must go into the "Halogenated Organic Solvents" carboy. Mixing this with non-halogenated waste can result in costly disposal surcharges or regulatory fines.

References

  • PubChem. (2023). 4-(2-Chloroethoxy)benzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.